5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-10(16(11,14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJCRNZTDRODFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380073 | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-38-3 | |
| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathways, experimental protocols, and analytical characterization of this molecule, presented in a format tailored for researchers and professionals in the field.
Introduction
This compound is an organic compound with the chemical formula C₁₀H₉ClN₂O₂S.[1] It belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride functional group makes this compound a valuable intermediate for the synthesis of various sulfonamide derivatives, which are a cornerstone of many therapeutic agents. This guide will provide a detailed protocol for its preparation and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that there are conflicting reports regarding the melting point of this compound, with sources citing both 57 °C and 128-132 °C.[1] Further experimental verification is recommended to resolve this discrepancy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O₂S | [1] |
| Molecular Weight | 256.71 g/mol | [1] |
| CAS Number | 342405-38-3 | [1] |
| Appearance | Colorless or yellow crystal | [1] |
| Melting Point | 57 °C or 128-132 °C | [1] |
| Boiling Point (Predicted) | 388.8 ± 30.0 °C | [1] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |
| Solubility | Insoluble in water, soluble in organic solvents such as ether and dichloromethane. | [1] |
Synthesis Protocol
The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 5-methyl-1-phenyl-1H-pyrazole, followed by its chlorosulfonation.
Step 1: Synthesis of 5-methyl-1-phenyl-1H-pyrazole
The synthesis of the pyrazole precursor can be achieved through the condensation of a β-diketone with a hydrazine derivative. A general procedure is outlined below.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1 equivalent) and phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 5-methyl-1-phenyl-1H-pyrazole.
Step 2: Chlorosulfonation of 5-methyl-1-phenyl-1H-pyrazole
The final step involves the chlorosulfonation of the pyrazole ring at the C4 position. A plausible method, adapted from procedures for similar compounds, is detailed below.[2]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 5-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a dry chlorinated solvent, such as dichloromethane or chloroform.[1][2]
-
Addition of Reagent: Cool the solution in an ice bath. Add chlorosulfonic acid (at least 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. The reaction progress should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, carefully pour the mixture onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent.
Diagram of the Synthetic Pathway:
References
Formation of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis mechanism, experimental protocols, and key data associated with the formation of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of various pharmacologically active molecules, including analogues of selective COX-2 inhibitors.
Overview of the Synthesis Pathway
The formation of this compound is primarily achieved through the electrophilic chlorosulfonation of a 5-methyl-1-phenyl-1H-pyrazole precursor. The overall synthesis can be viewed as a two-stage process: first, the formation of the core pyrazole ring system, followed by the crucial functionalization at the C4 position.
Stage 1: Synthesis of the Pyrazole Precursor
The common starting material for this synthesis is 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as Edaravone. PMP is synthesized via a condensation reaction between phenylhydrazine and ethyl acetoacetate.[1] While PMP exists in tautomeric forms, the subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole.[2] This chlorinated intermediate can then be used to generate the required 5-methyl-1-phenyl-1H-pyrazole, the direct substrate for the chlorosulfonation step.
Stage 2: Chlorosulfonation of the Pyrazole Ring
The key step is the introduction of the sulfonyl chloride group (-SO₂Cl) onto the C4 position of the 5-methyl-1-phenyl-1H-pyrazole ring. This is accomplished through an electrophilic aromatic substitution reaction using a strong chlorosulfonating agent, typically chlorosulfonic acid (HSO₃Cl). The reaction is highly regioselective, favoring substitution at the electron-rich C4 position of the pyrazole ring.
Reaction Mechanism
The chlorosulfonation of the pyrazole ring proceeds via a classic electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by strong electrophiles.
-
Generation of the Electrophile : Chlorosulfonic acid is a potent electrophilic agent. The active electrophile is believed to be the sulfur trioxide-like species or a related cationic intermediate generated from the acid.
-
Electrophilic Attack : The π-electrons of the pyrazole ring's C4 position attack the electrophilic sulfur atom of the chlorosulfonating agent. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Re-aromatization : A base (which can be the conjugate base of the acid or a solvent molecule) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring. This results in the formation of the pyrazole-4-sulfonic acid intermediate.
-
Conversion to Sulfonyl Chloride : In the presence of excess chlorosulfonic acid or an additional agent like thionyl chloride (SOCl₂), the sulfonic acid is converted to the final this compound product.
The logical flow of this mechanism is depicted in the diagram below.
Caption: Electrophilic Aromatic Substitution Mechanism.
Experimental Protocols
Materials and Equipment:
-
5-methyl-1-phenyl-1H-pyrazole
-
Chlorosulfonic acid (HSO₃Cl)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃), anhydrous
-
Dichloromethane (DCM)
-
Ice-cold water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask with a stirring mechanism
-
Dropping funnel
-
Condenser
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting pyrazole compound (1.0 equiv) in anhydrous chloroform (3 volumes, e.g., 75 mL for 25 g of pyrazole).
-
Addition of Chlorosulfonic Acid: Cool the flask in an ice bath (0 °C). Prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 volumes, e.g., 175 mL for 166.7 g of acid) and add it slowly to the pyrazole solution under a nitrogen atmosphere. Maintain the temperature at 0 °C during the addition.
-
Heating: After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for approximately 10-12 hours.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.32 equiv) to the reaction mixture over 20 minutes while maintaining the temperature at 60 °C. Stir for an additional 2 hours.
-
Reaction Quenching and Work-up: Cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Extraction: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude sulfonyl chloride can be further purified by recrystallization or column chromatography if necessary.
The workflow for this experimental procedure is illustrated below.
Caption: General Experimental Workflow for Chlorosulfonation.
Quantitative Data and Characterization
Quantitative data for the direct chlorosulfonation of 5-methyl-1-phenyl-1H-pyrazole is limited. However, data from analogous reactions provide valuable benchmarks.
Table 1: Reaction Conditions and Yields for Pyrazole Chlorosulfonation
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | HSO₃Cl, SOCl₂ | Chloroform | 60 | 12 | 90 | [3] |
| 1,3,5-Trimethyl-1H-pyrazole | HSO₃Cl, SOCl₂ | Chloroform | 60 | 12 | 90 | [3] |
Note: Yields for the target compound are expected to be in a similar range under optimized conditions.
Table 2: Physicochemical and Spectroscopic Data
| Property | Data | Reference |
| Compound Name | This compound | [4][5] |
| CAS Number | 342405-38-3 | [4][5] |
| Molecular Formula | C₁₀H₉ClN₂O₂S | [5] |
| Molecular Weight | 256.71 g/mol | [4][5] |
| Appearance | Colorless or yellow crystal | ChemBK |
| Melting Point | 57 °C | [5] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 3.79 (s, 3H, N-CH₃), 2.55 (s, 3H, C-CH₃), 2.47 (s, 3H, C-CH₃) | [3]* |
| ¹³C NMR (CDCl₃) δ (ppm) | Data not available in searched documents |
*Note: NMR data is for the analogous compound 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and serves as an illustrative example. The N-phenyl group in the target compound would show characteristic aromatic signals.
Safety Information
The reagents used in this synthesis are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Chlorosulfonic Acid : Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.
-
Thionyl Chloride : Corrosive and toxic. Reacts with water to release toxic gases.
-
This compound : As an organic sulfonyl chloride, it is expected to be irritating, corrosive, and moisture-sensitive.[5]
Always wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of accidental contact, rinse immediately with plenty of water and seek medical advice.[5]
References
- 1. ias.ac.in [ias.ac.in]
- 2. 5-CHLORO-3-METHYL-1-PHENYLPYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
A Technical Guide to 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Properties, Reactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS No: 342405-38-3). This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and subsequent reactions, and graphical representations of key chemical workflows.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The sulfonyl chloride functional group makes it a highly reactive and versatile building block, primarily for the synthesis of sulfonamides. Pyrazole-based sulfonamides have been investigated for a range of pharmacological activities, making this parent compound a valuable starting material for drug discovery and development programs. This guide aims to consolidate the available technical information on this compound to support research and development efforts.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.
General Properties
| Property | Value | Reference |
| CAS Number | 342405-38-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉ClN₂O₂S | [1][2][5] |
| Molecular Weight | 256.71 g/mol | [2][3][5] |
| Appearance | Colorless or yellow crystal | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and dichloromethane. | [2] |
Physical Constants
| Property | Value | Reference |
| Melting Point | 57 °C | [2] |
| Boiling Point (Predicted) | 388.8 ± 30.0 °C | [2] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |
| Flash Point | 188.964 °C | [2] |
| Refractive Index | 1.635 | [2] |
Spectroscopic Data
Analog 1: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
-
¹H NMR (500 MHz, CDCl₃): δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H)[6].
Analog 2: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
-
¹H NMR (300 MHz, CDCl₃): δ (ppm): 3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)[6].
Characteristic IR spectroscopy signals for pyrazole sulfonamides, the derivatives of the title compound, include strong absorptions for the SO₂ group (asymmetric and symmetric stretching) typically around 1316-1380 cm⁻¹ and 1114-1185 cm⁻¹, respectively.
Reactivity and Chemical Behavior
The primary reactivity of this compound is centered around the sulfonyl chloride group (-SO₂Cl). This functional group is an excellent electrophile, making the compound a potent sulfonylating agent.
Sulfonamide Formation
The most common reaction of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the HCl byproduct. This reaction is fundamental to the synthesis of a wide range of biologically active molecules.
Hydrolysis
The sulfonyl chloride group is susceptible to hydrolysis. The compound is stable under dry conditions but may hydrolyze when exposed to water or moisture, yielding the corresponding sulfonic acid. Therefore, it should be handled and stored in a dry environment.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar pyrazole-4-sulfonyl chlorides and their subsequent reaction to form sulfonamides.
Synthesis of this compound
This protocol is adapted from the synthesis of analogous pyrazole-4-sulfonyl chlorides. The synthesis involves the chlorosulfonation of the parent pyrazole.
Materials:
-
5-methyl-1-phenyl-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a fume hood, dissolve 5-methyl-1-phenyl-1H-pyrazole in chloroform.
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for approximately 10 hours.
-
To this mixture, add thionyl chloride dropwise over 20 minutes at 60 °C.
-
Continue stirring for an additional 2 hours at 60 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Synthesis of a 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide Derivative
This protocol describes the general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
A primary or secondary amine (e.g., 2-phenylethylamine)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
Dichloromethane (DCM)
-
Cold water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine and diisopropylethylamine in dichloromethane at room temperature (25–30 °C).
-
To this solution, add a solution of this compound in dichloromethane.
-
Stir the reaction mixture at room temperature for approximately 16 hours, monitoring the progress by TLC.
-
After the reaction is complete, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude sulfonamide.
-
Purify the crude product by column chromatography.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described above.
Caption: Synthesis workflow for this compound.
Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.
Safety Information
This compound is classified as an irritant and is corrosive. It can cause burns upon contact. Standard laboratory safety precautions should be strictly followed.
-
Hazard Symbols: Xi (Irritant)
-
Risk Codes: R34 (Causes burns)
-
Safety Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
In case of an accident or if you feel unwell, seek medical advice immediately.
-
Conclusion
This compound is a valuable and reactive intermediate for organic and medicinal chemistry. Its ability to readily form sulfonamides makes it a key starting material for the synthesis of diverse compound libraries for drug discovery. This guide provides essential data and protocols to facilitate its safe and effective use in a research setting. Further characterization, particularly detailed spectroscopic analysis of the pure compound, would be a valuable addition to the scientific literature.
References
- 1. This compound | CAS 342405-38-3 [matrix-fine-chemicals.com]
- 2. chembk.com [chembk.com]
- 3. This compound - [sigmaaldrich.com]
- 4. This compound|CAS 342405-38-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. While specific quantitative solubility data for this compound is limited in publicly available literature, this document outlines its known qualitative solubility, key physicochemical properties, and detailed experimental protocols for determining its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, as it directly impacts reaction kinetics, purification strategies, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties for this compound (CAS Number: 342405-38-3) is provided below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O₂S | [1][2] |
| Molecular Weight | 256.71 g/mol | [1] |
| Appearance | Colorless or yellow crystal | [1] |
| Melting Point | 57 °C or 128-132 °C | [1] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -6.15 ± 0.10 | [1] |
| Flash Point (Predicted) | 188.964 °C | [1] |
| Boiling Point (Predicted) | 388.8 ± 30.0 °C | [1] |
Note: Conflicting melting point data exists in available sources, which may be due to different crystalline forms or measurement conditions.
Solubility Profile
The molecular structure of this compound, which includes a polar sulfonyl chloride group and non-polar phenyl and pyrazole rings, suggests a varied solubility profile depending on the solvent's polarity. The highly reactive sulfonyl chloride group is prone to hydrolysis, making the compound unstable in protic solvents like water and alcohols.
Qualitative Solubility Data
Publicly available data on the solubility of this compound is primarily qualitative. The following table summarizes the known information.
| Solvent | Chemical Formula | Solubility | Stability Note |
| Water | H₂O | Insoluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | [1] |
| Dichloromethane | CH₂Cl₂ | Soluble | [1] |
The general principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar aprotic solvents and chlorinated solvents, and lower solubility in non-polar hydrocarbon solvents.
Experimental Protocols for Solubility Determination
Given the absence of comprehensive quantitative data, the following protocols provide robust methodologies for researchers to determine the solubility of this compound in specific organic solvents of interest.
Rapid Qualitative Solubility Assessment
This method offers a quick preliminary assessment of solubility, which is useful for screening a range of solvents.
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at ambient temperature.
Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Small, dry test tubes (e.g., 13x100 mm)
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature using a vortex mixer or by stirring.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as:
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid shows no sign of dissolving.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Objective: To determine the precise solubility of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity anhydrous organic solvent
-
Sealable glass vials or flasks
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation is reached.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 2-4 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, pre-weighed container or volumetric flask to remove all undissolved solid particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered, pre-weighed container under reduced pressure or in a fume hood. Weigh the container with the solid residue. The mass of the dissolved solid can then be determined.
-
Chromatographic Method (Recommended): Dilute the filtered sample with a known volume of the solvent. Analyze the concentration of the compound in the diluted sample using a pre-validated analytical method such as HPLC-UV or GC-MS.
-
-
Calculation: Calculate the solubility using the data from the quantification step. Express the result in appropriate units, such as mg/mL, g/100 mL, or mol/L.
Visualized Workflows and Relationships
To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and the factors influencing it.
Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).
References
Technical Guide: Spectroscopic and Synthetic Profile of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS Number: 342405-38-3), a valuable intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a proposed synthetic pathway based on established methods for analogous pyrazole sulfonyl chlorides, along with predicted spectroscopic data derived from its structure and comparison with related molecules.
Molecular and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O₂S |
| Molecular Weight | 256.71 g/mol |
| CAS Number | 342405-38-3 |
Proposed Synthesis
The synthesis of this compound can be achieved via a two-step process starting from the commercially available 5-methyl-1-phenyl-1H-pyrazole. The proposed workflow involves an electrophilic substitution reaction using chlorosulfonic acid.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable inert solvent such as chloroform or dichloromethane.
-
Addition of Reagent: Cool the solution to 0°C using an ice bath. Add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is the crude sulfonyl chloride.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -CH₃ |
| ~7.3-7.6 | Multiplet | 5H | Phenyl-H |
| ~8.0 | Singlet | 1H | Pyrazole-H (C3-H) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~12-15 | -CH₃ |
| ~120-130 | Phenyl C-H |
| ~135-140 | Phenyl C (quaternary) |
| ~110-120 | Pyrazole C4-SO₂Cl |
| ~140-145 | Pyrazole C3 |
| ~150-155 | Pyrazole C5-CH₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1370-1380 | Strong | Asymmetric SO₂ stretch |
| ~1170-1180 | Strong | Symmetric SO₂ stretch |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2920-2960 | Weak | Aliphatic C-H stretch |
| ~1500, ~1600 | Medium | Aromatic C=C stretch |
| ~760, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 256/258 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| 157 | [M - SO₂Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Preparation: For EI-MS, introduce a small amount of the solid sample directly into the ion source. For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it via direct infusion or through a liquid chromatography system.
-
Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).
This guide provides a foundational understanding of the synthesis and expected analytical characteristics of this compound. Researchers can use this information to inform their synthetic strategies and to aid in the characterization of this and related compounds.
The Electrophilic Heart of Pyrazoles: An In-Depth Technical Guide to the Reactivity of Pyrazole Sulfonyl Chlorides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of pharmaceuticals. The introduction of a sulfonyl chloride moiety onto the pyrazole ring unlocks a versatile platform for the synthesis of a diverse range of compounds, primarily through nucleophilic substitution reactions. This technical guide provides a comprehensive exploration of the reactivity of pyrazole sulfonyl chlorides with common nucleophiles, focusing on amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides experimental protocols, and presents quantitative data to inform synthetic strategies in drug discovery and development. The inherent electrophilicity of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack, leading to the formation of stable sulfonamides, sulfonate esters, and thioesters, all of which are of significant interest in the pharmaceutical sciences.[1]
Core Reactivity and Mechanism
The reactivity of pyrazole sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom. The general mechanism for the reaction with nucleophiles proceeds via a nucleophilic acyl substitution pathway. While it can be depicted as a concerted SN2-type reaction, a two-step addition-elimination mechanism involving a transient pentacoordinate sulfur intermediate is also plausible, particularly with stronger nucleophiles.[2][3]
The pyrazole ring itself, being an electron-rich aromatic system, can influence the reactivity of the sulfonyl chloride group through electronic effects. The position of the sulfonyl chloride group on the pyrazole ring and the nature of other substituents on the ring will modulate the electrophilicity of the sulfur atom.
Reactivity with Nitrogen Nucleophiles: Synthesis of Pyrazole Sulfonamides
The reaction of pyrazole sulfonyl chlorides with primary and secondary amines is a robust and widely utilized method for the synthesis of pyrazole sulfonamides. These compounds are of significant interest in drug discovery due to their diverse biological activities.[4][5] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide Derivatives
This protocol is adapted from the synthesis of novel pyrazole-4-sulfonamide derivatives with antiproliferative activity.[4]
Materials:
-
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Appropriate primary or secondary amine (e.g., 2-phenylethylamine)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.05 equivalents) and DIPEA (1.5 equivalents) in dichloromethane.
-
To this solution, add a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane dropwise at room temperature (25–30 °C).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole sulfonamide.[4]
Quantitative Data: Synthesis of Pyrazole Sulfonamides
The following table summarizes the yields for the synthesis of various N-substituted 3,5-dimethyl-1H-pyrazole-4-sulfonamides, demonstrating the efficiency of the reaction with different amines.
| Amine Nucleophile | Product | Yield (%) | Reference |
| 2-(Cyclohex-1-en-1-yl)ethylamine | N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 65 | [4] |
| 2-Phenylethylamine | 3,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide | 55 | [4] |
Reactivity with Oxygen Nucleophiles: Synthesis of Pyrazole Sulfonate Esters
The reaction of pyrazole sulfonyl chlorides with alcohols or phenols yields sulfonate esters. These esters are valuable as they can act as good leaving groups in subsequent nucleophilic substitution reactions or possess biological activity themselves. The reaction is typically carried out in the presence of a base to activate the alcohol (by converting it to the more nucleophilic alkoxide) and to neutralize the HCl byproduct.
Experimental Protocol: General Synthesis of Pyrazole Sulfonate Esters
This protocol is a general method adapted from the synthesis of other sulfonate esters, as specific examples with pyrazole sulfonyl chlorides are less commonly detailed.
Materials:
-
Pyrazole sulfonyl chloride (e.g., 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride)
-
Alcohol or phenol
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the alcohol or phenol (1.0-1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the pyrazole sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Synthesis of Pyrazole Sulfonate Esters
| Sulfonyl Chloride | Alcohol/Phenol | Product Type | Reported Yield Range (%) | Reference |
| Naphthalene-2-sulfonyl chloride | 2-aminophenol derivative | Phenyl naphthalene-2-sulfonate | 73-81 | [6] |
| Substituted benzenesulfonyl chlorides | 2-aminophenol derivative | Phenyl benzenesulfonate | 78-81 | [6] |
Reactivity with Sulfur Nucleophiles: Synthesis of Pyrazole Thioesters
The reaction of pyrazole sulfonyl chlorides with thiols or their corresponding thiolates leads to the formation of thioesters (also known as thiosulfonates). Thiols are generally more nucleophilic than their corresponding alcohols, which can lead to faster reaction rates.[7]
Experimental Protocol: General Synthesis of Pyrazole Thioesters
This protocol is a general method based on the higher nucleophilicity of thiols.
Materials:
-
Pyrazole sulfonyl chloride
-
Thiol
-
A non-nucleophilic base (e.g., triethylamine or DIPEA)
-
Anhydrous solvent (e.g., DCM, THF, or acetonitrile)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol (1.0-1.2 equivalents) and the base (1.5 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the pyrazole sulfonyl chloride (1.0 equivalent) portion-wise or as a solution in the same solvent.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude thioester by column chromatography.
Quantitative Data: Synthesis of Pyrazole Thioesters
Direct quantitative data for the reaction of pyrazole sulfonyl chlorides with thiols is not extensively reported in the provided search results. However, related research on the sulfenylation of pyrazolones with thiols indicates that C-S bond formation involving pyrazole scaffolds can be highly efficient, with yields often ranging from good to excellent.[8][9]
Comparative Reactivity of Nucleophiles
The rate of reaction of pyrazole sulfonyl chlorides with nucleophiles generally follows the order of nucleophilicity:
Thiols > Amines > Alcohols
Thiols are typically more nucleophilic than amines of similar basicity, and both are significantly more nucleophilic than alcohols.[7] This trend is due to the greater polarizability of the sulfur atom in thiols and the higher basicity of amines compared to the corresponding alcohols. Consequently, reactions with thiols are often faster and may require milder conditions than reactions with alcohols.
Visualization of Reaction Pathways and Workflows
General Nucleophilic Substitution Pathway
Caption: General reaction of a pyrazole sulfonyl chloride with a nucleophile.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification.
Applications in Drug Development
The sulfonamide linkage is a privileged functional group in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, diuretic, and anti-inflammatory agents. The ability to readily synthesize a library of pyrazole sulfonamide derivatives from a common pyrazole sulfonyl chloride intermediate is a powerful strategy in lead optimization. Similarly, pyrazole sulfonate esters and thioesters can serve as important intermediates or as bioactive molecules in their own right. The methodologies and reactivity principles outlined in this guide are therefore of direct relevance to drug development professionals seeking to explore the chemical space around the pyrazole scaffold.[4][5]
Conclusion
Pyrazole sulfonyl chlorides are highly versatile and reactive intermediates that provide a gateway to a rich variety of pyrazole derivatives. Their reactions with nitrogen, oxygen, and sulfur nucleophiles are generally efficient and predictable, allowing for the systematic synthesis of sulfonamides, sulfonate esters, and thioesters. Understanding the relative reactivity of these nucleophiles and employing appropriate experimental conditions are key to successfully harnessing the synthetic potential of pyrazole sulfonyl chlorides in the pursuit of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.
References
- 1. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 7. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] This five-membered heterocyclic ring system offers a versatile framework for the design of novel therapeutic agents across a wide range of disease areas, including inflammation, cancer, and infectious diseases.[1][2] A particularly valuable building block for accessing this chemical space is 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride . This technical guide provides an in-depth exploration of the potential applications of this reagent in medicinal chemistry, detailing its use in the synthesis of bioactive molecules, summarizing their quantitative biological data, providing representative experimental protocols, and visualizing key signaling pathways.
The reactivity of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives by reaction with various amines. This approach has been successfully employed to develop potent and selective inhibitors of key biological targets, underscoring the strategic importance of this compound in drug discovery programs.
Core Synthetic Applications
The primary application of this compound in medicinal chemistry is as an electrophilic partner in the synthesis of pyrazole-4-sulfonamides. The general synthetic scheme involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide.
Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.
This straightforward reaction provides access to a wide array of derivatives where the "R" group from the amine can be systematically varied to probe structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
Therapeutic Applications and Biological Targets
Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections detail the key biological targets and the associated quantitative data for representative compounds.
Anti-inflammatory Agents: Cyclooxygenase-2 (COX-2) Inhibition
The pyrazole scaffold is famously a core component of celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The sulfonamide moiety is crucial for binding to a secondary pocket in the COX-2 enzyme, which is responsible for its selectivity over the COX-1 isoform. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway for COX-2 Mediated Inflammation
Inflammatory stimuli, such as cytokines (e.g., IL-1β) and growth factors, trigger signaling cascades that lead to the upregulation of COX-2 expression.[3] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (like PGE2), which are key mediators of inflammation and pain.[3] Selective inhibitors block this step, thereby reducing the inflammatory response.
Caption: Simplified COX-2 signaling pathway in inflammation.
Quantitative Data for COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of celecoxib and its analogs. While not directly synthesized from this compound, these compounds share the core pyrazole sulfonamide pharmacophore and illustrate the potential of this class of molecules.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 7.7 | 0.07 | 110 | [4] |
| Analog 10b | >258 | 0.19 | >1357 | [4] |
Anticancer Agents: Kinase Inhibition (EGFR/HER2)
The pyrazole scaffold has been incorporated into numerous kinase inhibitors. Certain pyrazole-based compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in many cancers. Overexpression or mutation of these receptor tyrosine kinases leads to uncontrolled cell proliferation and survival.
EGFR/HER2 Signaling Pathway in Cancer
Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 activate downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell cycle progression, survival, and metastasis. Inhibitors targeting the kinase domain of these receptors can block these oncogenic signals.[5][6]
Caption: Simplified EGFR/HER2 signaling pathway in cancer.
Quantitative Data for Anticancer Activity
The following table presents the antiproliferative activity of pyrazole sulfonamide derivatives against a human cancer cell line.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 5b | MCF-7 (Breast Cancer) | 5.21 |
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Certain pyrazole sulfonamide derivatives have been investigated for their ability to inhibit various CA isoforms, some of which are implicated in cancer (hCA IX and XII) and other diseases.
Quantitative Data for Carbonic Anhydrase Inhibitors
The table below shows the inhibitory constants (Kᵢ) for pyrazole sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |
| Acetazolamide (Standard) | - | - | 25.7 | - | |
| Compound 5f | - | - | 61.3 | 432.8 | |
| Compound 1k | - | 5.6 | - | - | |
| Compound 1f | - | 6.6 | - | - |
Experimental Protocols
The following are representative, generalized protocols for the synthesis and biological evaluation of compounds derived from this compound.
Protocol 1: General Synthesis of N-Substituted-5-methyl-1-phenyl-1H-pyrazole-4-sulfonamides
Objective: To synthesize a pyrazole-4-sulfonamide derivative.
Methodology:
-
To a solution of the desired amine (1.1 mmol) and a base such as diisopropylethylamine (DIPEA) (1.5 mmol) in anhydrous dichloromethane (DCM) (10 mL) at room temperature, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure sulfonamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the IC₅₀ value of a test compound against COX-2.
Methodology:
-
Prepare a 96-well white opaque plate.
-
Dissolve test compounds in DMSO to prepare stock solutions and then dilute to the desired concentrations (10X final) with COX Assay Buffer.
-
Add 10 µL of the diluted test compound to the sample wells. For the 'Enzyme Control' well, add 10 µL of Assay Buffer. For the 'Inhibitor Control' well, add a known COX-2 inhibitor like Celecoxib.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Reconstitute and dilute the human recombinant COX-2 enzyme in COX Assay Buffer.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control and calculate the IC₅₀ value using a suitable software.
Protocol 3: In Vitro EGFR Kinase Assay (Luminescent)
Objective: To determine the IC₅₀ value of a test compound against EGFR kinase.
Methodology:
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
In a 96-well plate, add the diluted test compound, recombinant human EGFR enzyme, and a suitable peptide substrate (e.g., Poly(Glu, Tyr)).
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition of EGFR activity against the logarithm of the test compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.
Methodology:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily form sulfonamide derivatives has enabled the exploration of a vast chemical space, leading to the discovery of potent modulators of various biological targets. The pyrazole sulfonamide scaffold has proven to be a successful pharmacophore for developing selective COX-2 inhibitors, kinase inhibitors for cancer therapy, and carbonic anhydrase inhibitors. The straightforward synthesis and the potential for diverse functionalization make this reagent an attractive starting point for future drug discovery campaigns. Further exploration of novel amine coupling partners could lead to the identification of compounds with unique biological activity profiles, potentially addressing unmet medical needs in areas such as neurodegenerative diseases, metabolic disorders, and emerging infectious diseases. The continued application of this privileged scaffold, guided by rational design and robust biological evaluation, promises to yield the next generation of innovative therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Emergence of Novel Pyrazole Sulfonyl Chlorides: A Technical Guide for Drug Discovery
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3] Its derivatives are integral components of numerous approved drugs, functioning as analgesics, anti-inflammatory agents, and anti-cancer therapeutics.[4][5] Within this class, pyrazole sulfonyl chlorides and their subsequent sulfonamide derivatives have garnered significant attention, particularly as highly specific and potent inhibitors of protein kinases, which are crucial targets in oncology and neurodegenerative diseases.[3][6] This technical guide explores the discovery and significance of novel pyrazole sulfonyl chloride reagents, providing detailed insights into their synthesis, biological activity, and the experimental protocols for their application, tailored for researchers and professionals in drug development.
Core Reagents and Their Significance
Recent research has highlighted several novel pyrazole sulfonyl chloride-derived scaffolds with significant therapeutic potential. This guide will focus on two prominent examples: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a versatile building block and biaryl-1H-pyrazole sulfonamides as potent and selective kinase inhibitors.
-
3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride: This reagent serves as a foundational building block for a wide array of pyrazole-4-sulfonamide derivatives.[7] Its straightforward synthesis and reactivity make it an attractive starting material for generating compound libraries for screening. The resulting sulfonamides have shown promising antiproliferative activity and are being investigated for various therapeutic applications.[7]
-
Biaryl-1H-pyrazole Sulfonamides (derived from corresponding sulfonyl chlorides): This novel structural class has been identified as potent and selective inhibitors of the G2019S mutant of leucine-rich repeat kinase 2 (LRRK2).[8] The G2019S-LRRK2 mutation is a key genetic factor in Parkinson's disease, making these compounds highly significant for developing targeted neuroprotective therapies.[8] The biaryl structure allows for fine-tuning of selectivity and pharmacokinetic properties.[8]
Quantitative Data Summary
The efficacy of these novel pyrazole derivatives is quantified through various biological assays. The following tables summarize key data for representative compounds.
Table 1: Synthesis Yields of Pyrazole Sulfonyl Chlorides and Derivatives
| Compound/Intermediate | Starting Material | Reagents & Conditions | Yield (%) | Reference |
| 3,5-dimethyl-1H-pyrazole | Pentane-2,4-dione | 85% hydrazine hydrate, methanol, 25–30 °C | 95 | [7] |
| 3,5-dimethyl-1H-pyrazole-4-sulfonyl Chloride | 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, SOCl₂, CHCl₃, 60 °C | 90 | [7] |
| MR-S1-13 (A pyrazole-4-sulfonamide) | Pyrazole-4-sulfonyl chloride derivative | Amine, DIPEA, DCM, RT, 16 h | 71 | [7] |
Table 2: Biological Activity of Novel Biaryl-1H-Pyrazole Sulfonamide LRRK2 Inhibitors
| Compound | G2019S-LRRK2 IC₅₀ (nM) | WT-LRRK2 IC₅₀ (nM) | Cellular EC₅₀ (µM) | Reference |
| 8 | 15 | - | - | [8] |
| 5 | 50 | - | - | [8] |
| 7 | - | - | 2.1 | [8] |
| 3 | - | - | 5.1 | [8] |
| 19 | Potent | - | Potent | [8] |
| 20 | Potent | - | Potent | [8] |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. WT: Wild Type.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for the synthesis of key pyrazole sulfonyl chloride reagents and their derivatives.
Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride[7]
Step A: Synthesis of 3,5-Dimethyl-1H-pyrazole
-
Combine pentane-2,4-dione and 85% hydrazine hydrate in methanol at a temperature of 25–35 °C.
-
The reaction is exothermic and proceeds to completion, yielding 3,5-dimethyl-1H-pyrazole quantitatively (approx. 95% yield).
Step B: Sulfonylation to form 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
-
Prepare a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform.
-
In a separate flask under a nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform, cooled to 0 °C.
-
Slowly add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.
-
After addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.
-
Add thionyl chloride (40.8 g, 343.2 mmol) to the reaction mass at 60 °C over a period of 20 minutes.
-
Continue stirring the reaction for an additional 2 hours at 60 °C.
-
Monitor the course of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, the product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can be isolated (yield: 90%).
Protocol 2: General Synthesis of Pyrazole Sulfonamides[7]
-
Dissolve the desired amine (1.05 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (DCM, 10 volumes).
-
Prepare a solution of the appropriate pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes).
-
Add the pyrazole-4-sulfonyl chloride solution to the amine mixture at room temperature (25–30 °C).
-
Stir the reaction mixture for 16 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes.
-
Separate the organic layer, dry it, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final pyrazole sulfonamide derivative.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is essential for understanding the context and application of these novel reagents.
Kinase Inhibition and Downstream Signaling
Pyrazole sulfonamides often target protein kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and survival.[6][9] For instance, LRRK2, a target for Parkinson's disease therapy, is a complex kinase involved in multiple cellular processes. Inhibition of its kinase activity is a primary therapeutic strategy.
References
- 1. rroij.com [rroij.com]
- 2. mdpi.com [mdpi.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
theoretical studies on the electronic structure of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Preamble: Direct theoretical studies on the electronic structure of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride were not found in a comprehensive search of available scientific literature. This guide therefore presents a detailed analysis of a closely related analogue, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate , to provide researchers with valuable comparative insights. The methodologies and findings discussed herein are based on a study that employed Density Functional Theory (DFT) to investigate the molecular geometry and electronic properties of this similar compound.[1]
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, making them privileged structures in drug design and development.[2][3] Understanding the electronic structure of these molecules is crucial for predicting their reactivity, stability, and potential biological interactions. This guide focuses on the theoretical investigation of a pyrazole derivative's electronic properties, using ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate as a case study due to the absence of specific data on the sulfonyl chloride variant.[1]
Computational Methodology
The theoretical calculations for the analogue compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, were performed using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[1][4]
Experimental Protocol:
-
Software: The specific software used in the reference study was not detailed, but typical DFT calculations are performed with packages like Gaussian, ORCA, or ADF.
-
Method: The calculations were carried out using the PBE (Perdew-Burke-Ernzerhof) functional.[1]
-
Basis Set: A Triple-Zeta plus 2 Polarization functions (TZ2P) basis set was employed for the calculations.[1]
-
Procedure: The gas-phase molecular geometry of the molecule was optimized without any symmetry constraints. Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponded to a true energy minimum (i.e., no imaginary frequencies).[1] Frontier Molecular Orbitals (HOMO and LUMO) were also calculated to determine the electronic distribution and energy gap.[1]
Results and Discussion: Electronic Structure of the Analogue Compound
The following data summarizes the key quantum chemical parameters calculated for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1] These values provide a benchmark for understanding the electronic characteristics of this class of molecules.
Table 1: Calculated Energy and Dipole Moment
| Parameter | Value |
|---|---|
| Total Energy | -7.28042025 a.u. |
| Zero Point Energy | 6.611758 eV |
| Dipole Moment | 4.6 D |
Data sourced from a DFT study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1]
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Energy (eV) |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) | Not Specified |
| Lowest Unoccupied Molecular Orbital (LUMO) | Not Specified |
| HOMO-LUMO Energy Gap (ΔE) | 4.01 eV |
Data sourced from a DFT study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[1]
The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity. A larger energy gap, such as the 4.01 eV calculated for the analogue, suggests high electronic stability and lower chemical reactivity.[4]
Table 3: Comparison of Theoretical and Experimental Geometries While specific bond lengths and angles for the sulfonyl chloride are unavailable, the reference study on the carboxylate analogue performed a comparison between its DFT-optimized structure and the experimental structure obtained from single-crystal X-ray diffraction. The study reported that the theoretical and experimental structures resembled each other very closely, indicating the high accuracy of the chosen DFT method.[1] This provides confidence that a similar computational approach would yield a reliable structure for the target molecule, this compound.
Visualized Workflow for Theoretical Analysis
The following diagram illustrates a typical workflow for the theoretical analysis of a molecule's electronic structure using DFT, as derived from the reference study.[1]
Caption: Logical workflow for DFT-based electronic structure analysis.
Conclusion
While direct experimental or theoretical data on this compound is not currently available in the literature, this guide provides a comprehensive overview based on a closely related analogue. The computational protocol and electronic property data for ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate offer a strong foundation for researchers.[1] The presented DFT workflow can be directly applied to the sulfonyl chloride derivative to elucidate its specific electronic structure, reactivity, and potential for applications in drug development. Such studies are essential for advancing the rational design of novel therapeutic agents based on the pyrazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Synthesis of Novel Sulfonamides from 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Sulfonamides derived from pyrazole scaffolds are a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory effects.[1][2] The 5-methyl-1-phenyl-1H-pyrazole core offers a versatile platform for generating diverse libraries of sulfonamides for drug discovery and development. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides via the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with various primary and secondary amines.
The protocol is based on established methodologies for sulfonamide synthesis, where the sulfonyl chloride acts as an electrophile reacting with a nucleophilic amine in the presence of a base.[3] The reaction is generally robust and can be adapted for a wide range of amine substrates.
General Reaction Scheme
The fundamental reaction involves the coupling of this compound with a generic amine (R¹R²NH) to yield the corresponding sulfonamide.
Caption: General synthesis of pyrazole sulfonamides.
Experimental Protocol
This protocol details the general procedure for coupling an amine with this compound.
1. Materials and Equipment
-
Reagents:
-
This compound (CAS: 342405-38-3)
-
Desired primary or secondary amine
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
2. Synthesis Workflow
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
3. Detailed Procedure
-
To a round-bottom flask under a nitrogen atmosphere, add the desired amine (1.05 equivalents) and anhydrous dichloromethane (DCM, approx. 10 volumes relative to the sulfonyl chloride).[3]
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution at room temperature (25–30 °C).[3]
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 5 volumes).
-
Slowly add the sulfonyl chloride solution to the amine solution over 10-15 minutes.[3]
-
Stir the resulting reaction mixture at room temperature for approximately 16 hours.[3]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.
-
Upon completion, cool the reaction mixture and add cold deionized water (approx. 10 volumes). Stir for 10 minutes.[3]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.[3]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation: Representative Examples
The described protocol is versatile for coupling with various amines. The following table summarizes expected outcomes based on similar pyrazole sulfonamide syntheses reported in the literature.
| Amine Substrate | Product Class | Expected Yield Range (%) | Biological Application Reference |
| Substituted 2-Phenylethylamine | Antiproliferative Agents | 70 - 90 | |
| 4-Hydrazinylbenzenesulfonamide | Antitubercular Agents | 54 - 76 | [4] |
| Various Aryl Amines | Carbonic Anhydrase Inhibitors | 65 - 85 | [1] |
| Heterocyclic Amines | Antimicrobial Agents | 60 - 80 | [5] |
Application: Mechanism of Action
Many pyrazole sulfonamide derivatives function as enzyme inhibitors. For instance, their structural features allow them to bind to the active sites of enzymes like carbonic anhydrase, which is implicated in various physiological processes. Inhibition of such targets can disrupt pathological pathways.
Caption: Generalized inhibitory action of pyrazole sulfonamides.
Safety and Handling
-
This compound is an irritant and corrosive compound.[6] It may cause burns upon contact.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
-
Sulfonyl chlorides can be moisture-sensitive; handle under anhydrous conditions where possible.
References
- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for Sulfonylation Reactions Using 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal conditions for the sulfonylation of amines and phenols using 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. This versatile reagent is a key building block in the synthesis of a wide range of sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development.
Optimal Conditions for Sulfonylation of Amines
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of corresponding N-substituted sulfonamides. The choice of base and solvent plays a critical role in achieving high yields and purity.
Data Presentation: Optimization of Reaction Conditions
Based on studies of structurally related pyrazole-4-sulfonyl chlorides, the following conditions are recommended for the sulfonylation of amines. Dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base have been shown to provide superior yields compared to other common solvent-base combinations.[1]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA (1.5) | Dichloromethane (DCM) | 25-30 | 16 | ~55-65 (estimated) |
| 2 | Triethylamine (TEA) (1.5) | Dichloromethane (DCM) | 25-30 | 16 | ~26-46 (estimated) |
| 3 | DIPEA (1.5) | Tetrahydrofuran (THF) | 25-30 | 24 | ~47 (estimated) |
Note: Yields are estimated based on studies with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and may vary depending on the specific amine substrate.
Experimental Protocol: General Procedure for the Sulfonylation of Amines
This protocol describes a general method for the reaction of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.05 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable solvent system for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.05 equiv) in dichloromethane.
-
Add diisopropylethylamine (DIPEA) (1.5 equiv) to the solution at room temperature (25-30 °C).
-
In a separate flask, dissolve this compound (1.0 equiv) in dichloromethane.
-
Slowly add the solution of the sulfonyl chloride to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure sulfonamide.
Optimal Conditions for Sulfonylation of Phenols
The reaction of this compound with phenols provides a direct route to the corresponding sulfonate esters. A common and effective base for this transformation is pyridine.
Experimental Protocol: General Procedure for the Sulfonylation of Phenols
This protocol provides a general method for the synthesis of pyrazole sulfonate esters from phenols.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.0 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable solvent system for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the phenol (1.0 equiv) in dichloromethane.
-
Add pyridine (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equiv) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable solvent system to yield the pure sulfonate ester.
Visualizations
Experimental Workflow for Amine Sulfonylation
Caption: Workflow for the sulfonylation of amines.
Logical Relationship of Reaction Components
Caption: Key components in the sulfonylation reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole-based kinase inhibitors, utilizing 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride as a key starting material. The information presented is intended to guide researchers in the development of novel kinase inhibitors for therapeutic applications.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The pyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of various kinases. Numerous FDA-approved kinase inhibitors incorporate a pyrazole core, underscoring its therapeutic importance.
The use of this compound allows for the facile synthesis of a diverse library of pyrazole sulfonamide derivatives. These compounds are of particular interest as they can be designed to target specific kinases with high potency and selectivity. This document outlines the synthesis, biological evaluation, and relevant signaling pathways associated with pyrazole-based kinase inhibitors.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the quantitative data for a series of pyrazole sulfonamide derivatives against various kinases. The data is compiled from published research and serves as a reference for the potential efficacy of compounds synthesized from the pyrazole sulfonyl chloride scaffold.
Table 1: Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by Pyrazole Sulfonamide Derivatives
| Compound ID | Modification | LRRK2 G2019S IC50 (nM) | Wild-Type LRRK2 IC50 (nM) | Cellular EC50 (µM) |
| 1 | 2,3-dimethylphenylsulfonamide | 50 | >10000 | 5.1 |
| 2 | 4-pyridylsulfonamide | 15 | >10000 | 2.1 |
| 3 | 3-pyridylsulfonamide | 50 | >10000 | >100 |
| 4 | 2-methyl-3-pyridylsulfonamide | 16 | >10000 | 0.7 |
| 5 | 4-morpholinophenylsulfonamide | 20 | >10000 | 0.5 |
Table 2: Inhibition of Various Kinases by Pyrazolo[3,4-g]isoquinoline Derivatives [1]
| Compound ID | Target Kinase | IC50 (nM) |
| 6a | Haspin | 57 |
| 6b | CLK1 | 68 |
| 7a | DYRK1A | 150 |
| 7b | CDK9/CycT1 | 280 |
Table 3: Inhibition of Receptor Tyrosine Kinases by Pyrazoline Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| 8a | VEGFR2 | 0.135 |
| 8b | HER2 | 0.253 |
| 8c | EGFR | 0.574 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole sulfonamide kinase inhibitors and their subsequent biological evaluation.
Protocol 1: Synthesis of Pyrazole Sulfonamide Derivatives
This protocol describes a general method for the synthesis of pyrazole sulfonamides from this compound and various amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, morpholine)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the desired amine (1.2 equivalents) in DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.0 equivalent) in DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a target kinase using the ADP-Glo™ Kinase Assay.
Materials:
-
Synthesized pyrazole sulfonamide inhibitor
-
Target kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase buffer
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30 °C) for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazole-based inhibitors and a general experimental workflow for their development.
Caption: General workflow for the synthesis and screening of pyrazole sulfonamide kinase inhibitors.
Caption: Simplified LRRK2 signaling pathway and the point of intervention by pyrazole sulfonamide inhibitors.
Caption: Overview of Receptor Tyrosine Kinase (RTK) signaling pathways inhibited by pyrazole derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. The provided protocols and data serve as a foundation for researchers to design and synthesize novel kinase inhibitors with potential therapeutic applications in a range of diseases. Further investigation into the structure-activity relationships of derivatives from this scaffold is warranted to optimize their efficacy and selectivity for specific kinase targets.
References
Application Notes and Protocols for the Synthesis of Pyrazole-Based Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of pyrazole-based anti-inflammatory agents, a significant class of compounds in medicinal chemistry. Pyrazole derivatives, most notably Celecoxib, are recognized for their potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] This document outlines the fundamental synthetic strategies, provides a detailed experimental protocol for a representative synthesis, summarizes key anti-inflammatory activity data, and illustrates the underlying mechanism of action.
Introduction to Pyrazole-Based Anti-Inflammatory Agents
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3][4] Their versatile scaffold has been extensively explored in drug discovery, leading to the development of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] In the context of inflammation, pyrazole-containing compounds have been successfully designed as selective COX-2 inhibitors.[1][7][8] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation.[3] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these agents can effectively reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]
General Synthesis Strategies
The synthesis of pyrazole-based anti-inflammatory agents typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] This classical approach, known as the Knorr pyrazole synthesis, remains a widely used and efficient method.[9] Variations of this strategy allow for the introduction of diverse substituents on the pyrazole ring, enabling the fine-tuning of pharmacological properties.
A common synthetic route to prepare 1,5-diarylpyrazoles, a prominent structural motif in many COX-2 inhibitors, involves two key steps:
-
Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate by reacting a substituted acetophenone with a trifluoroacetate ester in the presence of a base.[11][12]
-
Cyclocondensation: Reaction of the 1,3-dicarbonyl intermediate with a substituted phenylhydrazine to form the pyrazole ring.[2][13]
Experimental Protocol: Synthesis of a Celecoxib Analog
This protocol describes the synthesis of a 1,5-diarylpyrazole, structurally similar to Celecoxib, a selective COX-2 inhibitor.
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Intermediate 1)
-
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)
-
Toluene (anhydrous)
-
Hydrochloric acid (15%)
-
Petroleum ether
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (e.g., 1.2 equivalents) in anhydrous toluene.
-
With stirring, add a solution of p-methylacetophenone (1 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous toluene dropwise to the suspension at a controlled temperature (e.g., 20-25°C).[11]
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 40-65°C) and maintain for several hours (e.g., 5-6 hours) to ensure the completion of the Claisen condensation.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of 15% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Crystallize the crude product from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione as a solid.[11]
-
Step 2: Synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Analog)
-
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Intermediate 1)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol or other suitable solvent (e.g., ethyl acetate)
-
Hydrochloric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1 equivalent) in ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) to the solution.[2]
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours (e.g., 5 hours).[2][13]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure pyrazole product.[2]
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).[2]
-
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of pyrazole-based compounds is typically evaluated by their ability to inhibit COX-1 and COX-2 enzymes. The data is often presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter for assessing the COX-2 selectivity of the compound. A higher SI value indicates greater selectivity for COX-2.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 2.16 | 0.043 - 2.16 | 2.51 | [7][14] |
| Compound 11 | - | 0.043 | - | [7] |
| Compound 12 | - | 0.049 | - | [7] |
| Compound 15 | - | 0.045 | - | [7] |
| Compound 2a | - | 0.01987 | - | [8] |
| Compound 3b | - | 0.03943 | 22.21 | [8] |
| Compound 4a | - | 0.06124 | 14.35 | [8] |
| Compound 5b | - | 0.03873 | 17.47 | [8] |
| Compound 5e | - | 0.03914 | 13.10 | [8] |
| Compound 5f | - | 1.50 | 9.56 | [14] |
| Compound 6e | - | 2.51 | - | [14] |
| Compound 6f | - | 1.15 | 8.31 | [14] |
Note: "-" indicates that the data was not provided in the cited source.
Mechanism of Action: COX-2 Inhibition Pathway
The primary anti-inflammatory mechanism of pyrazole-based agents like Celecoxib is the selective inhibition of the COX-2 enzyme. This prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: COX-2 inhibition by pyrazole-based agents.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow from the synthesis of pyrazole derivatives to their biological evaluation as anti-inflammatory agents.
Caption: Workflow for pyrazole anti-inflammatory drug discovery.
References
- 1. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 12. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] As with many synthetic organic compounds destined for biological screening and drug development, achieving high purity is a critical step. Column chromatography is a widely employed technique for the purification of these derivatives from crude reaction mixtures.[2][3] This document provides detailed application notes and standardized protocols for the purification of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide derivatives using column chromatography, based on established laboratory practices.
General Principles of Purification
The purification of pyrazole-sulfonamide derivatives by column chromatography relies on the differential partitioning of the target compound and impurities between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The polarity of the target molecule, which is influenced by the various substituents on the pyrazole and sulfonamide moieties, dictates the choice of the mobile phase. By carefully selecting the solvent system, a successful separation can be achieved, yielding the desired compound with high purity.
Experimental Protocols
A common procedure for the synthesis of these derivatives involves the reaction of a pyrazole sulfonyl chloride with an appropriate amine.[2] Following the reaction, a standard workup is performed to isolate the crude product, which is then subjected to purification by column chromatography.
Protocol 1: General Column Chromatography Purification
This protocol outlines a general procedure for the purification of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
Materials:
-
Crude 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide derivative
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, dichloromethane)[3][6][7]
-
Glass column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and then carefully apply the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin the elution with the least polar solvent system. The polarity of the mobile phase can be gradually increased by adding a more polar solvent (gradient elution) or kept constant (isocratic elution). The choice of the solvent system is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC).[2]
-
Fraction Collection: Collect the eluent in fractions.
-
Purity Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure product.
-
Solvent Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide derivative.
Data Presentation
The following tables summarize representative quantitative data from the synthesis and purification of various pyrazole-sulfonamide derivatives as reported in the literature.
Table 1: Synthesis and Purification of 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide Derivatives [2]
| Compound | Yield (%) | Purification Method |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 65 | Column Chromatography |
| N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 41 | Column Chromatography |
Table 2: Purification of Pyrazole-based Benzenesulfonamide Derivatives [8][9]
| Compound | Yield (%) | Purification Method |
| 4-(3-(2-Hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 54 | Column Chromatography |
| 4-(5-(4-Bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 71 | Column Chromatography |
| 4-(5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 77 | Column Chromatography |
| 4-(3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 66 | Column Chromatography |
| 4-(3-(3,5-Dichloro-2-hydroxyphenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | 84 | Column Chromatography |
Table 3: Representative Mobile Phases for Column Chromatography
| Derivative Class | Stationary Phase | Mobile Phase | Reference |
| Pyrazole Sulfonamides | Silica Gel | Dichloromethane | [2] |
| Pyrazole-based Benzenesulfonamides | Not Specified | Not Specified | [8][9] |
| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) derivative | Silica Gel | Ethyl acetate/Hexane (1:5, v/v) | [7] |
| N-Arylhydroxylamines from Nitroarenes | Silica Gel (60-120 mesh) | Hexane:EtOAc (85:15) | [5] |
| Sulfonamide containing heterocyclic motifs | Silica Gel (60-120 mesh) | 70% EtOAc-petroleum ether | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide derivatives.
Caption: Workflow for the synthesis and purification of pyrazole sulfonamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. paom.pl [paom.pl]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Bioactive Molecules from 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological applications of molecules derived from the versatile starting material, 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. This key intermediate serves as a gateway to a diverse range of bioactive compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and its analogs, as well as compounds with potential anticancer, antitubercular, and carbonic anhydrase inhibitory activities.
Introduction to this compound in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The title compound, this compound, is a valuable building block for the synthesis of a variety of sulfonamide-containing pyrazole derivatives. The sulfonyl chloride moiety allows for facile reaction with a wide range of amines and other nucleophiles to generate diverse libraries of compounds for biological screening.
Synthesis of Bioactive Molecules: Representative Protocols
Synthesis of Pyrazole Sulfonamides with Anti-inflammatory and Anticancer Activity (Celecoxib Analogs)
The most prominent application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] These compounds are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] Furthermore, selective COX-2 inhibitors have shown potential as anticancer agents.[4]
Experimental Protocol: General Laboratory-Scale Synthesis of Pyrazole Sulfonamides
This protocol describes a general method for the synthesis of pyrazole sulfonamides by reacting this compound with various primary or secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole sulfonamide.
Large-Scale Synthesis Considerations:
For large-scale production, the following modifications are typically employed:
-
Solvent: Toluene or methyl isobutyl ketone (MIBK) may be preferred over DCM due to their higher boiling points and lower volatility.
-
Base: Inorganic bases such as potassium carbonate may be used as a more cost-effective alternative to TEA.
-
Work-up: A crystallization-based purification is often preferred over chromatography for large quantities. The crude product can be recrystallized from a suitable solvent system like ethanol/water or isopropanol/water.
-
Process Control: Strict control of temperature, addition rates, and stirring is crucial to ensure consistent yield and purity.
Quantitative Data for Representative Pyrazole Sulfonamides:
| Compound | Amine Used | Yield (%) | Purity (%) | Reference |
| Celecoxib Analog 1 | 4-Aminobenzenesulfonamide | 85-95 | >99 | [5] |
| Antiproliferative Sulfonamide 2 | 4-Methoxyaniline | 70-85 | >98 | [6] |
| Antiproliferative Sulfonamide 3 | 2-Phenylethylamine | 75-90 | >98 | [6] |
Synthesis of Pyrazole-based Carbonic Anhydrase Inhibitors
Certain pyrazole sulfonamides have been shown to be potent inhibitors of carbonic anhydrases (CAs), enzymes that are targets for the treatment of glaucoma, edema, and certain types of cancer.[7]
Experimental Protocol: Synthesis of a Pyrazole Sulfonamide Carbonic Anhydrase Inhibitor
The general synthetic protocol described in section 2.1 can be adapted to synthesize CA inhibitors by using appropriate amine starting materials, such as aminobenzenesulfonamides.
Quantitative Data for a Representative Carbonic Anhydrase Inhibitor:
| Compound | Amine Used | IC₅₀ (hCA II) (nM) | Yield (%) | Reference |
| CA Inhibitor 1 | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 50-100 | 70-80 | [8] |
Synthesis of Pyrazole Derivatives with Antitubercular Activity
Recent studies have highlighted the potential of pyrazole derivatives as antitubercular agents, targeting enzymes essential for the survival of Mycobacterium tuberculosis.[9][10]
Experimental Protocol: Synthesis of a Pyrazole-based Antitubercular Agent
The synthesis of these compounds often involves the reaction of this compound with hydrazides or other nitrogen-containing heterocycles.
Quantitative Data for a Representative Antitubercular Pyrazole Derivative:
| Compound | Reactant | MIC (μg/mL) vs. M. tuberculosis | Yield (%) | Reference |
| Antitubercular Pyrazole 1 | Isonicotinohydrazide | 1-5 | 65-75 | [9] |
Biological Activity and Signaling Pathways
Anti-inflammatory and Anticancer Activity: COX-2 Inhibition
The primary mechanism of action for the anti-inflammatory and some anticancer effects of Celecoxib and its analogs is the selective inhibition of the COX-2 enzyme.[3] COX-2 is an inducible enzyme that is upregulated during inflammation and in many types of cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and cell proliferation.[3]
Carbonic Anhydrase Inhibition
The mechanism of action for pyrazole sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the catalytic hydration of carbon dioxide to bicarbonate, leading to a therapeutic effect.
Detailed Experimental Protocols for Biological Assays
In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol: A detailed protocol for this assay can be found in various commercially available kits and literature.[9]
In Vitro Antiproliferative Activity (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole sulfonamide derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 400 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), the carbonic anhydrase enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding p-NPA.
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Principle: This assay uses the Alamar Blue reagent, which is an indicator of cell viability. The blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells.
Protocol:
-
Culture Preparation: Prepare a culture of Mycobacterium tuberculosis H37Rv.
-
Compound Dilution: Serially dilute the test compounds in a 96-well plate.
-
Inoculation: Inoculate the wells with the bacterial culture.
-
Incubation: Incubate the plates for 7 days at 37 °C.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A change from blue to pink indicates bacterial growth. The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents this color change.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. Its application extends beyond the well-established field of COX-2 inhibitors to promising new areas such as anticancer, carbonic anhydrase inhibition, and antitubercular therapies. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical scaffold.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 8. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole sulfonamides are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This structural motif is a key component in a variety of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic drugs.[1] Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole sulfonamide core and functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[2][3] The development of efficient and economical synthetic routes to these valuable compounds is of great interest to the medicinal chemistry community. One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. These application notes provide detailed protocols for the one-pot synthesis of pyrazole sulfonamides from readily available starting materials.
Synthetic Strategies
The one-pot synthesis of pyrazole sulfonamides can be approached through several strategies. A common and effective method involves a multicomponent reaction where the pyrazole ring is constructed and the sulfonamide moiety is introduced concurrently or in a sequential one-pot manner. One such strategy is the condensation of a β-dicarbonyl compound with a hydrazine derivative that already contains a sulfonamide group.
Table 1: Summary of a One-Pot Synthesis of Hispolon-Derived Pyrazole Sulfonamides[4]
This table summarizes the synthesis of various pyrazole sulfonamides from hispolon and its derivatives with 4-sulfonamidephenyl hydrazine hydrochloride.
| Entry | Starting Hispolon Derivative | Product | Yield (%) |
| 1 | Hispolon with p-hydroxy, m-methoxy substitutions | 4-{5-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide | 92 |
| 2 | Hispolon with p-methoxy substitution | 4-{5-[2-(4-Methoxy-phenyl)-vinyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide | 95 |
| 3 | Dihydrohispolon with p-hydroxy substitution | 4-{5-[2-(4-Hydroxy-phenyl)-ethyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide | 85 |
| 4 | Dihydrohispolon with p-methoxy substitution | 4-{5-[2-(4-Methoxy-phenyl)-ethyl]-3-methyl-pyrazol-1-yl}-benzenesulfonamide | 92 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Hispolon-Derived Pyrazole Sulfonamides[4]
This protocol describes the synthesis of pyrazole sulfonamides from hispolon or its derivatives and 4-sulfonamidephenyl hydrazine hydrochloride in a one-pot reaction.
Materials:
-
Hispolon or dihydrohispolon derivative (1 mmol)
-
4-Sulfonamidephenyl hydrazine hydrochloride (1.2 mmol)
-
Ethanol
-
Pyridine
-
Ice-cold water
Procedure:
-
Dissolve the hispolon or dihydrohispolon derivative (1 mmol) in a suitable amount of ethanol in a round-bottom flask.
-
Add 4-sulfonamidephenyl hydrazine hydrochloride (1.2 mmol) to the solution.
-
Add a catalytic amount of pyridine to the reaction mixture.
-
Reflux the reaction mixture for an appropriate time (typically monitored by TLC until completion).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 1 hour.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold water and dry to obtain the corresponding hispolon pyrazole sulfonamide.
Protocol 2: Two-Step, One-Pot Synthesis of N-Aryl Pyrazole Sulfonamides
This protocol outlines a two-step, one-pot synthesis where the pyrazole ring is first formed, followed by sulfonylation without isolation of the intermediate.
Materials:
-
1,3-Diketone (e.g., acetylacetone) (1 mmol)
-
Hydrazine hydrate or a substituted hydrazine (1 mmol)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride) (1.1 mmol)
-
Base (e.g., Pyridine, Triethylamine)
Procedure:
-
Pyrazole Formation:
-
In a round-bottom flask, dissolve the 1,3-diketone (1 mmol) and hydrazine (1 mmol) in a suitable solvent like ethanol or acetic acid.
-
Stir the mixture at room temperature or heat under reflux until the formation of the pyrazole is complete (monitored by TLC).
-
-
Sulfonylation:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add a base such as pyridine or triethylamine (1.5 mmol) to the mixture.
-
Slowly add the aryl sulfonyl chloride (1.1 mmol) to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the sulfonylation is complete (monitored by TLC).
-
-
Work-up:
-
Pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizing the Workflow and Biological Context
To better understand the process and the biological relevance of pyrazole sulfonamides, the following diagrams are provided.
Caption: A generalized workflow for the one-pot synthesis of pyrazole sulfonamides.
Many pyrazole sulfonamides, like Celecoxib, exert their therapeutic effects by inhibiting the COX-2 enzyme in the arachidonic acid pathway.
Caption: The inhibitory action of pyrazole sulfonamides on the COX-2 signaling pathway.
Concluding Remarks
The one-pot synthesis of pyrazole sulfonamides represents an efficient and atom-economical approach to this important class of bioactive molecules. The protocols provided herein offer a starting point for researchers to develop novel pyrazole sulfonamide derivatives. Further optimization of reaction conditions may be necessary depending on the specific substrates used. The understanding of their mechanism of action, such as the inhibition of the COX-2 pathway, continues to drive the design and development of new and improved therapeutic agents.
References
Application Notes and Protocols: 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl Chloride in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride as a versatile precursor in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This pyrazole-based scaffold offers a unique structural motif for the synthesis of novel triazole-containing compounds with potential applications in drug discovery and bioconjugation.
Introduction
Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2]
This compound is a valuable reagent that can be readily converted into its corresponding sulfonyl azide. This azide derivative serves as a key building block for introducing the 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide moiety into target molecules via click chemistry. The resulting triazole products are of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and triazole scaffolds.
Core Application: Synthesis of 1,2,3-Triazoles
The primary application of this compound in this context is its conversion to 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl azide, which then undergoes a CuAAC reaction with a terminal alkyne. This two-step process provides a reliable method for the synthesis of a wide range of novel pyrazole-sulfonamide-triazole conjugates.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl Azide
This protocol details the conversion of the sulfonyl chloride to the corresponding sulfonyl azide, the key reactive intermediate for the click reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of deionized water.
-
Slowly add the sodium azide solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl azide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Safety Precautions: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the click reaction between the synthesized 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl azide and a terminal alkyne.
Materials:
-
5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl azide (from Protocol 1)
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude triazole product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Data Presentation
Table 1: Reactant and Catalyst Stoichiometry for CuAAC Reaction
| Component | Stoichiometric Ratio (eq) | Molar Amount (mmol) |
| Terminal Alkyne | 1.0 | X |
| 5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl Azide | 1.1 | 1.1X |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.1 | 0.1X |
| Sodium Ascorbate | 0.3 | 0.3X |
X represents the molar amount of the limiting reagent (terminal alkyne).
Visualizations
Caption: Experimental workflow for the synthesis of pyrazole-triazole conjugates.
Caption: Logical pathway from starting material to final application.
Applications in Drug Development
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Similarly, the 1,2,3-triazole ring, readily accessible through click chemistry, is known for its metabolic stability and ability to form favorable interactions with biological targets. The combination of these two privileged scaffolds through a sulfonamide linker offers a powerful strategy for the generation of novel compound libraries for drug discovery.
Potential therapeutic areas for exploration include, but are not limited to:
-
Anticancer Agents: Many pyrazole and triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: The unique structural features of these compounds may lead to the discovery of novel antibiotics or antifungals.
-
Enzyme Inhibitors: The sulfonamide linkage and the overall molecular architecture are suitable for targeting specific enzyme active sites.
These protocols provide a foundational framework for researchers to explore the rich chemical space accessible from this compound, paving the way for the discovery of new chemical entities with significant therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Mono-Sulfonylation of Primary Amines with 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the common side reaction of di-sulfonylation during the synthesis of sulfonamides from primary amines and 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride.
Troubleshooting Guides
A frequent challenge in the synthesis of primary sulfonamides is the formation of the di-sulfonylated byproduct. Careful control of reaction parameters is crucial to favor the desired mono-sulfonylation.
Issue: Significant formation of di-sulfonylated product.
This issue often arises from the deprotonation of the initially formed mono-sulfonamide, which then acts as a nucleophile and reacts with a second molecule of the sulfonyl chloride.[1] The following table outlines key reaction parameters and recommended adjustments to minimize di-sulfonylation.
| Parameter | Recommendation to Minimize Di-sulfonylation | Rationale |
| Stoichiometry | Use a 1:1 molar ratio of primary amine to sulfonyl chloride, or a slight excess of the amine (e.g., 1.1 equivalents).[2] | An excess of the sulfonylating agent is a primary cause of di-sulfonylation.[2] Using a slight excess of the amine ensures complete consumption of the sulfonyl chloride. |
| Rate of Addition | Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes.[2] | Slow addition maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[1] |
| Temperature | Maintain a low reaction temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.[2] | Lower temperatures decrease the rate of the second sulfonylation reaction, which often has a higher activation energy.[1] |
| Base Selection | Use a weaker, sterically hindered base such as pyridine or 2,6-lutidine. Use a minimal excess of the base (e.g., 1.5-2.0 equivalents). | Strong, non-hindered bases like triethylamine can readily deprotonate the mono-sulfonamide, promoting di-sulfonylation.[1] |
| Solvent | Use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1] | These solvents are suitable for the reaction, and their choice can influence the solubility of reactants and intermediates, affecting reaction kinetics.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-sulfonylation?
A1: Di-sulfonylation occurs in a two-step process. First, the primary amine reacts with one equivalent of this compound to form the desired mono-sulfonamide. The resulting sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a sulfonamide anion. This anion is nucleophilic and can attack a second molecule of the sulfonyl chloride, leading to the di-sulfonylated byproduct.[1]
Q2: My primary amine is sterically hindered or electron-deficient, and the reaction is very slow, leading to di-sulfonylation upon forcing conditions. What should I do?
A2: For less reactive amines, cautiously increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU might be necessary.[2] However, these conditions can also promote di-sulfonylation. An alternative is to consider a different synthetic route, such as the Fukuyama-Mitsunobu reaction.[2]
Q3: How can I monitor the reaction to avoid over-reaction and di-sulfonylation?
A3: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the progress of the reaction.[2] By tracking the consumption of the starting materials and the formation of the mono- and di-sulfonated products, you can determine the optimal reaction time and quench the reaction before significant di-sulfonylation occurs.
Q4: Can the work-up procedure affect the yield of the mono-sulfonated product?
A4: Yes. Upon completion, the reaction should be quenched, for instance, with water or a saturated aqueous solution of ammonium chloride, to neutralize any remaining reactive species.[2] The product is then typically extracted with an organic solvent.[2] Purification by flash column chromatography or recrystallization is often necessary to separate the desired mono-sulfonamide from the di-sulfonylated byproduct and other impurities.[1]
Experimental Protocols
Protocol for Selective Mono-sulfonylation of a Primary Amine
This protocol is optimized to favor the formation of the mono-sulfonated product.
Materials:
-
Primary amine (1.05 equivalents)[3]
-
This compound (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)[3]
-
Anhydrous dichloromethane (DCM)[3]
-
0.1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.05 eq.) and DIPEA (1.5 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cool the mixture to 0 °C in an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.[3]
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.[3]
-
Quench the reaction by adding cold water.[3]
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure mono-sulfonamide.[1]
Visualizations
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Sulfonylation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of large-scale sulfonylation reactions. The information is designed to assist in troubleshooting common issues, ensuring operational safety, and achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of exotherm in large-scale sulfonylation reactions?
A1: The primary driver of heat generation in sulfonylation is the chemical reaction itself, which is inherently exothermic. Key factors influencing the rate of heat generation include the reactivity of the substrate (e.g., amine, alcohol), the concentration of reactants, the rate of addition of the sulfonylating agent, and the reaction temperature. Inadequate removal of this generated heat can lead to a rapid increase in temperature.
Q2: What are the initial signs of a potential thermal runaway in a sulfonylation reaction?
A2: Early warning signs of a potential thermal runaway include a sudden and unexpected increase in the reaction temperature that is not responsive to standard cooling controls, a rapid rise in pressure within the reactor, an increase in the viscosity of the reaction mixture, and unexpected gas evolution.[1] Continuous monitoring of these parameters is critical for early detection and intervention.
Q3: How can I minimize the formation of common byproducts in my sulfonylation reaction?
A3: Common byproducts in sulfonylation reactions include di-sulfonated products (especially with primary amines) and hydrolyzed sulfonyl chloride. To minimize these, it is crucial to maintain strict stoichiometric control of your reactants, ensure the use of anhydrous solvents and reagents, and optimize the reaction temperature.[2][3] Slow, controlled addition of the sulfonylating agent at a reduced temperature can significantly improve selectivity.
Q4: What are the critical safety considerations when scaling up a sulfonylation reaction?
A4: When scaling up, a thorough understanding of the reaction's thermochemistry is paramount. A comprehensive risk assessment, such as a Hazard and Operability (HAZOP) study, should be conducted to identify potential hazards.[4][5] Key considerations include ensuring adequate cooling capacity of the reactor, implementing robust temperature and pressure monitoring systems, and having a well-defined emergency shutdown procedure.
Troubleshooting Guides
This section addresses specific issues that may be encountered during large-scale sulfonylation experiments in a question-and-answer format.
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
-
Question: My reactor temperature is rising rapidly and uncontrollably during the addition of the sulfonyl chloride, and the cooling system is not keeping up. What should I do?
-
Answer: This indicates a potential thermal runaway, a hazardous situation requiring immediate action.
-
Stop Reagent Addition: Immediately halt the feed of the sulfonylating agent and any other reactants.
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity.
-
Emergency Quench: If the temperature continues to rise, be prepared to initiate an emergency quench by adding a pre-determined volume of a cold, inert solvent to rapidly cool and dilute the reaction mixture.
-
Alert and Evacuate: Inform all personnel in the vicinity and follow established emergency shutdown and evacuation procedures if the situation cannot be controlled.[1]
-
Issue 2: Low Yield of the Desired Sulfonamide
-
Question: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts such as di-sulfonamides or hydrolysis of the sulfonyl chloride can consume starting materials. To mitigate this, use a slight excess of the amine or alcohol, ensure all reagents and solvents are anhydrous, and consider lowering the reaction temperature during addition.[2][3]
-
Work-up Issues: The desired product may be lost during the work-up and purification steps. Ensure proper quenching and extraction procedures are followed.
-
Issue 3: Formation of Di-sulfonylation Byproduct with Primary Amines
-
Question: I am observing a significant amount of the di-sulfonated byproduct when reacting a primary amine. How can I favor the formation of the mono-sulfonamide?
-
Answer: Di-sulfonylation is a common side reaction with primary amines. To promote mono-sulfonylation:
-
Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the cooled amine solution (e.g., 0 °C) over an extended period. This keeps the instantaneous concentration of the sulfonyl chloride low, disfavoring the second sulfonylation step.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial.
-
Data Presentation
Table 1: Thermodynamic Data for Selected Sulfonylation Reactions
| Reaction Type | Substrate | Sulfonating Agent | Thermodynamic Parameter | Value |
| Sulfonylation of Alkylbenzenes | C7-C18 Alkylbenzenes | Sulfur Trioxide | Gibbs Free Energy (ΔG) | -185 to -235 kJ/mol[6] |
| Sulfonylation of Methyl Esters | Methyl Esters | Sulfur Trioxide | Enthalpy of Reaction (ΔH) | -150 to -170 kJ/mol |
Table 2: Typical Overall Heat Transfer Coefficients (U) for Industrial Reactors
| Reactor Type | Service | U-Value (W/m²K) |
| Glass-Lined Reactor | Water Cooling | 300 - 600[7][8] |
| Stainless Steel Reactor | Water Cooling | 800 - 1500[2][9] |
| Glass-Lined Reactor | Oil Heating/Cooling | 100 - 300[8] |
| Stainless Steel Reactor | Oil Heating/Cooling | 400 - 900[2][9] |
Note: These values are approximate and can vary based on specific reactor design, agitation, and fluid properties.
Experimental Protocols
Representative Protocol for Large-Scale Exothermic Sulfonylation
This protocol outlines a general procedure for a large-scale sulfonylation reaction with a focus on thermal management. This is a representative protocol and must be adapted and optimized for specific substrates and reaction conditions based on laboratory and pilot-plant data.
1. Reactor Preparation and Inerting:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Inert the reactor by purging with an inert gas, such as nitrogen, to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
2. Charging of Reactants:
-
Charge the substrate (e.g., amine or alcohol) and a suitable anhydrous solvent to the reactor.
-
Begin agitation to ensure the contents are well-mixed.
-
Charge the base (e.g., pyridine, triethylamine) to the reactor.
3. Cooling to Setpoint Temperature:
-
Cool the reactor contents to the desired initial reaction temperature (e.g., 0-5 °C) by circulating coolant through the reactor jacket.
-
Ensure the temperature is stable before proceeding.
4. Controlled Addition of Sulfonylating Agent:
-
Prepare a solution of the sulfonylating agent (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) in an anhydrous solvent in a separate addition vessel.
-
Slowly add the sulfonylating agent solution to the reactor at a controlled rate. The addition rate should be determined based on prior calorimetric studies to ensure that the heat generated can be effectively removed by the cooling system.[1]
-
Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet. If the internal temperature rises above the setpoint, immediately slow down or stop the addition until the temperature is back under control.
5. Reaction Monitoring:
-
Maintain the reaction temperature at the setpoint for the duration of the reaction.
-
Monitor the progress of the reaction by taking periodic samples and analyzing them using a suitable technique (e.g., HPLC, GC, TLC).
6. Reaction Quench and Work-up:
-
Once the reaction is complete, cool the reaction mixture to a safe temperature.
-
Carefully quench the reaction by the slow addition of water or an appropriate aqueous solution.
-
Proceed with the established work-up and purification procedures.
Mandatory Visualization
Caption: A generalized experimental workflow for large-scale sulfonylation.
Caption: Decision workflow for responding to a thermal runaway event.
Caption: Key factors influencing heat generation and removal in sulfonylation.
References
- 1. Glass Lined AE Reactors | Products | Standard Glass Lining [standardglr.com]
- 2. Typical Overall Heat Transfer Coefficients - A Website For Engineers [processassociates.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. inspectioneering.com [inspectioneering.com]
- 5. mdpi.com [mdpi.com]
- 6. TYPICAL HEAT TRANSFER COEFFICIENTS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 7. Overall Heat Transfer Co-Efficient Calculation - Pharma Engineering [pharmacalculations.com]
- 8. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 9. Heat transfer coefficient - Wikipedia [en.wikipedia.org]
identifying and minimizing byproducts in pyrazole sulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during pyrazole sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazole sulfonamides, and what are the typical starting materials?
A1: The most prevalent method for synthesizing pyrazole sulfonamides involves the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Key Starting Materials:
-
Pyrazoles: The core heterocyclic structure.
-
Chlorosulfonic Acid or Thionyl Chloride: Used to convert the pyrazole to its corresponding sulfonyl chloride.[1]
-
Amines: The nucleophile that reacts with the pyrazole sulfonyl chloride.
-
Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1]
-
Solvents: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are frequently employed.[1]
Q2: What are the common byproducts encountered in pyrazole sulfonamide synthesis?
A2: Researchers may encounter several byproducts that can complicate purification and reduce the overall yield of the desired pyrazole sulfonamide. These include:
-
Unreacted Starting Materials: Residual pyrazole, pyrazole sulfonyl chloride, or amine.
-
Hydrolysis Product: The corresponding pyrazole sulfonic acid, formed from the reaction of the pyrazole sulfonyl chloride with water.
-
Regioisomers: If the pyrazole is unsymmetrically substituted, sulfonylation can potentially occur at different positions on the pyrazole ring, leading to a mixture of isomers.
-
Di-sulfonated Pyrazoles: Over-reaction with the sulfonating agent can lead to the introduction of a second sulfonyl group onto the pyrazole ring.
-
Dimeric Byproducts: Self-condensation or other side reactions can lead to the formation of dimeric species.
Q3: How can I monitor the progress of my pyrazole sulfonamide synthesis?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information, allowing for the identification of the desired product and potential byproducts by their mass-to-charge ratio.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Sulfonamide
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature. |
| Hydrolysis of Pyrazole Sulfonyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. The sulfonyl chloride's low solubility in water can sometimes protect it from hydrolysis.[2] |
| Suboptimal Base | The choice of base can significantly impact the reaction yield. Diisopropylethylamine (DIPEA) has been shown to be a better base than triethylamine (TEA) in some cases, leading to higher yields.[1] Consider screening different organic or inorganic bases to find the optimal one for your specific substrates. |
| Poor Purity of Starting Materials | Ensure the purity of your starting pyrazole and amine. Impurities can lead to side reactions and lower the yield of the desired product. |
Issue 2: Presence of Significant Impurities in the Crude Product
Byproduct Identification and Minimization Strategies
| Byproduct | Identification | Minimization Strategy |
| Unreacted Pyrazole Sulfonyl Chloride | Can be detected by TLC or LC-MS. | Ensure the use of a slight excess of the amine (e.g., 1.05-1.1 equivalents) to drive the reaction to completion. |
| Pyrazole Sulfonic Acid (Hydrolysis Product) | Can be identified by its different polarity on TLC and a distinct mass in LC-MS. | As mentioned above, use anhydrous conditions. If hydrolysis is unavoidable, the sulfonic acid can often be removed by an aqueous workup or column chromatography due to its higher polarity. |
| Regioisomers | Can be challenging to distinguish by TLC alone. NMR spectroscopy (1H and 13C) is the most powerful tool for differentiating between regioisomers. | The regioselectivity of pyrazole sulfonylation can be influenced by the substituents on the pyrazole ring and the reaction conditions. Careful control of temperature and the choice of sulfonating agent may favor the formation of one isomer over the other. |
| Di-sulfonated Pyrazole | Will have a significantly higher mass in LC-MS corresponding to the addition of a second sulfonyl group. | Use a controlled amount of the sulfonating agent (e.g., chlorosulfonic acid) and monitor the reaction carefully to avoid over-sulfonylation. Adding the sulfonating agent slowly at a low temperature can help improve selectivity. |
| Dimeric Byproducts | Will exhibit a mass in LC-MS that is approximately double that of the expected product. | The formation of dimers can sometimes be minimized by using more dilute reaction conditions to favor intramolecular versus intermolecular reactions. |
Experimental Protocols
General Protocol for Pyrazole Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Sulfonylation of Pyrazole:
-
Dissolve the starting pyrazole (1.0 equiv) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1-1.5 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole sulfonyl chloride.
-
-
Sulfonamide Formation:
-
Dissolve the amine (1.05 equiv) in an anhydrous solvent (e.g., dichloromethane) in a separate flask under an inert atmosphere.[1]
-
Add a suitable base, such as diisopropylethylamine (DIPEA) (1.5-2.0 equiv).[1]
-
Prepare a solution of the crude pyrazole sulfonyl chloride (1.0 equiv) in the same anhydrous solvent.
-
Slowly add the pyrazole sulfonyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the consumption of the sulfonyl chloride.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole sulfonamide.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of pyrazole sulfonamides.
Caption: Potential reaction pathways leading to byproducts.
Caption: A logical workflow for troubleshooting synthesis issues.
References
troubleshooting low yields in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamides.
Troubleshooting Guides
This section addresses specific issues that may lead to low yields during the synthesis process, presented in a question-and-answer format.
Issue 1: Low yield during the synthesis of the 5-methyl-1-phenyl-1H-pyrazole core.
-
Question: My yield of 5-methyl-1-phenyl-1H-pyrazole is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in the formation of the pyrazole core often stem from issues with starting materials, reaction conditions, or side reactions. Here are key areas to investigate:
-
Purity of Phenylhydrazine: Phenylhydrazine can oxidize and degrade upon storage. Using aged or impure phenylhydrazine can lead to the formation of byproducts and a significant decrease in yield. It is crucial to use freshly distilled or high-purity phenylhydrazine for the reaction.
-
Reaction with Ethyl Acetoacetate: The condensation reaction between phenylhydrazine and ethyl acetoacetate is a critical step. The reaction conditions, including solvent and temperature, play a vital role. While the reaction can be carried out under various conditions, solvent-free reactions or using solvents like ethanol or acetic acid have been reported to give high yields.[1] Temperature control is also important; the reaction is often performed at temperatures ranging from 0°C to reflux.[1]
-
Formation of Pyrazolone Intermediate: The reaction proceeds through the formation of a hydrazone, which then cyclizes. Incomplete cyclization can be a reason for low yields. Ensuring adequate reaction time and temperature is essential for the completion of this step. The synthesis of 1-phenyl-3-methyl-5-pyrazolone (an isomer) from phenylhydrazine and ethyl acetoacetate has been reported with yields of 93-100% under optimized conditions.[1]
-
Side Reactions: Phenylhydrazine can undergo side reactions, especially at elevated temperatures. Careful control of the reaction temperature and dropwise addition of reactants can help minimize these unwanted reactions.
-
Issue 2: Poor yield during the chlorosulfonylation of 5-methyl-1-phenyl-1H-pyrazole.
-
Question: I am getting a very low yield of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. What could be the problem?
-
Answer: The chlorosulfonylation step is sensitive and prone to low yields if not performed under optimal conditions. Consider the following factors:
-
Reaction Temperature: This reaction is typically carried out at low temperatures (e.g., 0°C) to control its exothermic nature and prevent degradation of the starting material and product.[2] A sudden increase in temperature can lead to charring and the formation of multiple byproducts.
-
Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is generally used to drive the reaction to completion. However, the ratio needs to be optimized.
-
Addition of Reactants: The 5-methyl-1-phenyl-1H-pyrazole should be added slowly and portion-wise to the chlorosulfonic acid with vigorous stirring to ensure proper mixing and heat dissipation.
-
Reaction Time and Quenching: The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time. Quenching the reaction mixture by pouring it onto crushed ice is a critical step to precipitate the sulfonyl chloride product. Incomplete precipitation or decomposition during quenching can result in low isolated yields.
-
Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. The reaction must be carried out under anhydrous conditions to prevent the decomposition of the reagent and the desired product.
-
Issue 3: Low conversion in the final sulfonamide formation step.
-
Question: The reaction between this compound and my amine is not going to completion, resulting in a low yield of the final sulfonamide. How can I improve this?
-
Answer: The final amidation step is crucial for obtaining the desired sulfonamide. Low conversion can be attributed to several factors:
-
Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction. Common bases include pyridine, triethylamine, or diisopropylethylamine (DIPEA).[2][3] The choice and amount of base can significantly impact the reaction rate and yield. An excess of the base is typically used.
-
Solvent Choice: The reaction is usually performed in an inert aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[2][3] The solubility of the reactants in the chosen solvent is important for an efficient reaction.
-
Reaction Temperature and Time: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive amines.[2][4] Monitoring the reaction by TLC is essential to determine the point of completion and avoid potential side reactions from prolonged reaction times.
-
Purity of the Sulfonyl Chloride: The this compound is often used immediately after preparation due to its sensitivity to moisture.[5] Impurities or degradation of the sulfonyl chloride will directly lead to a lower yield of the sulfonamide.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamides?
A1: The overall yield can vary significantly depending on the specific substrates and the optimization of each reaction step. However, with optimized protocols, the synthesis of the pyrazole core can achieve yields of over 90%.[1] The subsequent chlorosulfonylation and sulfonamide formation steps can also proceed with good yields, but are highly dependent on the specific amine used and the reaction conditions. Some literature reports yields for similar sulfonamide formations in the range of 54-95%.[2][6]
Q2: How can I purify the intermediate this compound?
A2: Due to its reactivity and sensitivity to moisture, this compound is often used in the next step without extensive purification.[5] After quenching the chlorosulfonylation reaction on ice, the precipitated solid is typically filtered, washed with cold water to remove excess acid, and then dried under vacuum. If further purification is necessary, recrystallization from a non-polar organic solvent could be attempted, but care must be taken to avoid hydrolysis.
Q3: What are some common side products in this synthesis, and how can I minimize their formation?
A3:
-
In pyrazole synthesis: Formation of isomeric pyrazoles can occur. Using a symmetrical dicarbonyl compound if the substitution pattern allows can prevent this. Over-oxidation of phenylhydrazine can also lead to colored impurities.
-
In chlorosulfonylation: Di-sulfonated products or degradation of the pyrazole ring can occur if the reaction temperature is not controlled. Slow and controlled addition of the pyrazole to chlorosulfonic acid at low temperatures is key.
-
In sulfonamide formation: Hydrolysis of the sulfonyl chloride back to the sulfonic acid is a major side reaction if moisture is present. Using anhydrous solvents and reagents is critical.
Data and Protocols
Quantitative Data Summary
| Reaction Step | Reactants | Solvent | Temperature | Yield (%) | Reference |
| Pyrazole Synthesis | Phenylhydrazine, Ethyl Acetoacetate | Ethanol | Reflux | 93-100 | [1] |
| Pyrazole Synthesis | Phenylhydrazine, Ethyl Acetoacetate | Toluene | 110°C | High (not specified) | [7] |
| Sulfonylation | 3,5-dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride | Chloroform | 60°C | 90 | [2] |
| Sulfonamide Formation | Pyrazole-4-sulfonyl chloride, 2-Phenylethylamine, DIPEA | Dichloromethane | 25-30°C | Not specified | [2] |
| Sulfonamide Formation | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, N-(3-Chlorophenethyl)amine | - | - | 54 | [2] |
| Sulfonamide Formation | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, N-(2-(Cyclohex-1-en-1-yl)ethyl)amine | - | - | 65 | [2] |
Experimental Protocols
1. Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (A precursor to the pyrazole core) [8]
-
To a magnetically stirred solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature.
-
Heat the reaction mixture under reflux in an oil bath for 5.5 hours.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the precipitate, dry it, and recrystallize from ethanol.
2. Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (An analogous sulfonyl chloride) [2]
-
Prepare a solution of 3,5-dimethyl-1H-pyrazole (260 mmol) in 75 mL of chloroform.
-
Slowly add this mixture to a stirred solution of chlorosulfonic acid (1430 mmol) in 175 mL of chloroform under a nitrogen atmosphere at 0°C.
-
Raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.
-
Add thionyl chloride (343.2 mmol) at 60°C over 20 minutes.
-
Continue stirring for an additional 2 hours at 60°C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mass to 0-10°C and add it to a mixture of dichloromethane and ice-cold water.
-
Separate the lower organic layer, dry it over sodium sulfate, and evaporate under vacuum to obtain the product.
3. General Procedure for the Synthesis of Pyrazole Sulfonamides [2][3]
-
Dissolve the amine (1.05 equivalents) and a base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (5 volumes).
-
To this solution, add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane (5 volumes) at 25-30°C.
-
Stir the reaction mixture for 16 hours at 25-30°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water (10 volumes) to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer, dry it over sodium sulfate, and evaporate under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamides.
Caption: Troubleshooting workflow for low yields in sulfonamide synthesis.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 5. chembk.com [chembk.com]
- 6. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern is its reactivity with water. The compound is stable under dry conditions but can hydrolyze when exposed to moisture.[1][2] This decomposition is a critical factor to consider during handling and storage to ensure the integrity of the material. Thermal decomposition can also occur, leading to the release of irritating and toxic gases.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dark, and well-ventilated area.[4] Storage under an inert atmosphere is also recommended to prevent contact with moisture.[3]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Due to its corrosive nature, appropriate PPE is mandatory. This includes chemical safety goggles, protective gloves, and a lab coat or long-sleeved clothing.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with bases and strong oxidizing agents.[3][4] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: What are the hazardous decomposition products of this sulfonyl chloride?
A5: In the event of decomposition, either through hydrolysis or thermal stress, the compound can release hazardous gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, sulfur oxides, and hydrogen chloride gas.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or poor reaction yield.
This could be attributed to the degradation of the sulfonyl chloride.
Caption: Troubleshooting workflow for poor reaction yield.
Issue 2: The compound has changed in appearance (e.g., discoloration, clumping).
This is a likely indicator of decomposition.
Caption: Hydrolysis decomposition pathway.
Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool | [4] |
| Atmosphere | Inert gas, dry | [3] |
| Container | Tightly closed | [4] |
| Light Exposure | Store in a dark place | [4] |
Experimental Protocols
General Synthesis of Pyrazole-4-sulfonyl Chlorides
While a specific protocol for this compound was not detailed, a general method for the synthesis of similar compounds involves the reaction of the corresponding pyrazole with a chlorosulfonating agent. A representative procedure is as follows:
-
Reaction Setup: In a fume hood, dissolve the starting pyrazole (e.g., 5-methyl-1-phenyl-1H-pyrazole) in a dry, inert solvent such as dichloromethane or chloroform.[1][5]
-
Addition of Reagent: Cool the solution in an ice bath. Slowly add a chlorosulfonating agent, such as chlorosulfonic acid or sulfonyl chloride (SO₂Cl₂), to the stirred solution.[1][5]
-
Reaction: Allow the reaction to proceed at a controlled temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Workup: Once the reaction is complete, carefully quench the reaction mixture with ice-cold water.[5]
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.[5] Further purification can be achieved by recrystallization or column chromatography.[5]
References
optimizing reaction time and temperature for sulfonylation of substituted anilines
Welcome to the technical support center for the sulfonylation of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?
A1: Low or no product yield in sulfonylation reactions can be attributed to several factors, including the reactivity of the aniline, suboptimal reaction conditions, or the degradation of starting materials.[1]
Troubleshooting Steps:
-
Assess Substrate Reactivity: The electronic properties of the substituted aniline play a crucial role. Electron-donating groups on the aniline ring generally facilitate the reaction, while electron-withdrawing groups can hinder it.[2] For less reactive anilines, consider more forcing reaction conditions, such as higher temperatures or longer reaction times.[1]
-
Optimize the Base: The choice of base is critical for scavenging the acid generated during the reaction. Common bases include pyridine, triethylamine, or sodium bicarbonate. For visible-light-mediated reactions, weaker bases like NaHCO3 have been shown to give better results than stronger bases, which can cause hydrolysis of the sulfonylating agent.[3]
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used.[1] In some cases, a mixture of solvents, such as acetonitrile and water, may be beneficial.[4] For photocatalytic reactions, degassed solvents are often necessary to prevent quenching of the excited state of the photocatalyst.[5]
-
Check Reagent Quality: Ensure the sulfonylating agent (e.g., sulfonyl chloride) has not hydrolyzed due to moisture. Using a fresh bottle or purifying the reagent may be necessary.[6]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] Some reactions are complete at room temperature, while others may require heating.[8][9] However, excessive heat can lead to product degradation or side reactions.[6] For photocatalytic reactions, the reaction is typically irradiated with light (e.g., blue LEDs) at a controlled temperature, for instance, 40-50 °C.[5]
Q2: I am observing the formation of multiple products, particularly ortho- and para-isomers. How can I improve the regioselectivity of my reaction?
A2: The amino group of aniline is an ortho-, para-director. Controlling the regioselectivity between these two positions can be challenging.
Troubleshooting Steps:
-
Steric Hindrance: The sulfonyl group is bulky, which can sterically hinder its addition at the ortho position, thus favoring the para-isomer.[10][11] This effect can be enhanced by using a bulkier sulfonylating agent or by modifying the aniline substrate.
-
Protecting the Amino Group: A common strategy to favor para-substitution is to protect the amino group, for example, by acetylation to form an acetanilide. The bulkier acetyl group further disfavors ortho-substitution.[12]
-
Reaction Temperature: Sulfonylation can be a reversible reaction. At higher temperatures, the thermodynamically more stable para-product is often favored.[10] However, this needs to be balanced against potential product degradation.[6]
-
Catalyst/Method Choice: Certain methodologies exhibit inherent regioselectivity. For instance, some photocatalytic methods have shown a preference for substitution at the less sterically hindered position.[5]
Q3: My primary aniline is undergoing double sulfonylation (bis-sulfonylation). How can I prevent this side reaction?
A3: Bis-sulfonylation can occur, especially with highly reactive anilines or when an excess of the sulfonylating agent is used.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the sulfonylating agent relative to the aniline.[12]
-
Protect the Amino Group: Protecting the aniline as an acetanilide deactivates the ring, reducing the likelihood of a second sulfonylation.[12]
-
Gradual Addition: Adding the sulfonylating agent slowly to the reaction mixture can help to avoid localized high concentrations that may promote bis-sulfonylation.[6]
Q4: What is the role of the catalyst in modern sulfonylation methods, and how do I choose the right one?
A4: Catalysts, particularly in photoredox and metal-catalyzed reactions, enable milder and more selective sulfonylation pathways.
-
Photoredox Catalysts: Iridium and Ruthenium-based photocatalysts are commonly used to generate sulfonyl radicals from precursors like sulfinate salts or N-hydroxymethylphthalimide (NHMP) sulfones under visible light irradiation.[5][13][14] The choice of catalyst can influence the reaction efficiency and mechanism.[3][5]
-
Metal Catalysts: Copper-based catalysts have been employed for the C-H sulfonylation of anilines with sodium sulfinates at room temperature.[2][4][15] These methods can offer advantages in terms of cost and environmental impact.
The optimal catalyst depends on the specific substrates and the desired reaction outcome. Reviewing recent literature for similar transformations is the best approach for catalyst selection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive substrate, poor reagent quality, suboptimal reaction conditions (temperature, time, solvent, base).[1] | Use more forcing conditions for inactive substrates, use fresh reagents, optimize reaction parameters by screening different solvents, bases, temperatures, and reaction times.[1][3][6] |
| Poor Regioselectivity (ortho/para mixture) | Inherent directing effect of the amino group, insufficient steric hindrance.[10][11] | Protect the amino group (e.g., as acetanilide), adjust reaction temperature, choose a bulkier sulfonylating agent.[10][12] |
| Formation of Bis-sulfonylated Product | Excess sulfonylating agent, highly activated aniline.[12] | Use stoichiometric amounts of reagents, protect the amino group to deactivate the ring.[12] |
| Reaction Stalls | Reversible reaction, catalyst deactivation, insufficient oxidant/reductant. | Increase reaction time or temperature cautiously, ensure anhydrous conditions if the catalyst is moisture-sensitive, add fresh catalyst or oxidant/reductant if applicable.[6] |
| Product Degradation | Harsh reaction conditions (high temperature, strong acid/base).[6] | Use milder reaction conditions, monitor the reaction closely and stop it once the starting material is consumed.[6] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Sulfonylation of Anilines[5][14]
This protocol describes a mild method for the sulfonylation of anilines using a photocatalyst.
-
Preparation: In a 10 mL sealed vial, add the substituted aniline (1 equivalent), the N-hydroxymethylphthalimide (NHMP) sulfone derivative (2-3 equivalents), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ at 2 mol %).
-
Degassing: Evacuate the vial and backfill with an inert gas (e.g., N₂) three times.
-
Solvent Addition: Add degassed acetonitrile (MeCN) or a mixture of MeCN:DMA (10:1) to achieve a concentration of 0.1 M via syringe.
-
Reaction: Irradiate the reaction mixture with a blue LED light source (e.g., λₘₐₓ = 440 nm) at a controlled temperature (e.g., 40–50 °C) for 2 hours or until completion as monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then dried and concentrated to yield the crude product, which can be purified by column chromatography.
Protocol 2: Copper-Catalyzed C-H Sulfonylation of Anilines[2]
This protocol outlines a method for sulfonylation at room temperature using a heterogeneous copper catalyst.
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-phenylpicolinamide derivative (0.2 mmol), sodium sulfinate (0.4 mmol), CuₓOᵧ@CS-400 catalyst (20 mg), Ag₂CO₃ (20 mol%), and K₂S₂O₈ (2.0 equivalents).
-
Solvent: Add a 1:1 mixture of acetone/H₂O (3.0 mL).
-
Reaction: Stir the resulting mixture at room temperature for 3 hours in the air.
-
Work-up: After the reaction is complete, add water (20 mL) and extract the mixture three times with ethyl acetate (10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by short column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Temperature for Sulfonylation
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | 20-100 | Immediate | Not affected by temp | [8][9] |
| 2 | Room Temp | 3 | Moderate to Good | [2] |
| 3 | 50 | 12 | 82 | [3] |
| 4 | 40-50 | 2 | 77 (isolated) | [5] |
Note: Yields are highly substrate-dependent. The data presented here is for specific model reactions discussed in the cited literature.
Table 2: Effect of Aniline Substituents on Photocatalytic Sulfonylation Yield
| Aniline Substituent | Position of Sulfonylation | Yield (%) | Reference |
| 4-alkyl | 2-position | Good | [5] |
| 4-aryl | 2-position | Good | [5] |
| Unsubstituted | 4-position | Good | [5] |
| 3-substituted | 4-position | Good | [5] |
| Electron-donating | C2 and C3 | Well-tolerated | [2] |
| Electron-withdrawing | - | Reaction failed | [2] |
Visualizations
Experimental Workflow for Photocatalytic Sulfonylation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Pyrazole Sulfonamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar pyrazole sulfonamide derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of polar pyrazole sulfonamide derivatives in a question-and-answer format.
Q1: My polar pyrazole sulfonamide derivative is showing poor solubility in common chromatography solvents. What should I do?
A1: Low solubility in standard solvents is a frequent challenge with polar compounds. Here are several strategies to address this:
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Solvent System Modification:
-
Increase Polarity: For normal-phase chromatography, gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate or add a more polar solvent like methanol or isopropanol in small increments (1-5%).
-
Reverse-Phase Chromatography: Consider switching to reverse-phase chromatography (e.g., C18 column) with a polar mobile phase such as water/acetonitrile or water/methanol, often with additives.[1][2]
-
Additives: Incorporating small amounts of an acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% ammonia or triethylamine) to the mobile phase can improve the solubility and peak shape of ionizable compounds.[1][2] The secondary sulfonamide proton is appreciably acidic, suggesting the molecule can be ionized at physiological pH.[1][2]
-
-
Alternative Chromatography Techniques:
Q2: I am observing significant tailing of my compound's peak during column chromatography. How can I improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the polar analyte and the stationary phase.
-
Deactivate the Stationary Phase: Polar sulfonamides can interact with active sites on silica gel.[3] Using end-capped columns or deactivating the silica gel by adding a small amount of a competitive binding agent like triethylamine to the mobile phase can mitigate these interactions.
-
pH Adjustment: As mentioned previously, adjusting the pH of the mobile phase with additives can suppress the ionization of the sulfonamide or pyrazole moieties, leading to more symmetrical peaks.
-
Lower Sample Loading: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.
Q3: My crystallization attempts are failing to produce pure crystals, or the compound is oiling out. What steps can I take?
A3: Crystallization of polar molecules can be tricky due to their high affinity for the solvent.
-
Solvent Selection is Critical:
-
Single Solvent: The ideal single solvent for recrystallization should dissolve the compound when hot but not when cold.[4] Common choices for polar pyrazole derivatives include ethanol, methanol, isopropanol, and acetone.[4]
-
Mixed-Solvent System: This is often more effective for polar compounds.[4] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water, hexane, or diethyl ether) until turbidity persists.[4] Allow the solution to cool slowly.
-
-
Control Cooling Rate: Rapid cooling can lead to the formation of oils or amorphous solids. Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or ice bath to maximize crystal formation.[4]
-
Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a tiny seed crystal from a previous successful crystallization.
-
Use of Charcoal: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and then filter it through a pre-warmed funnel before cooling to remove the colored impurities.[5]
Q4: During liquid-liquid extraction (LLE), I am forming an emulsion that is difficult to break. What is the cause and solution?
A4: Emulsions are common when dealing with complex mixtures, especially those containing polar compounds that can act as surfactants.
-
Minimize Vigorous Shaking: Gently invert the separatory funnel instead of shaking it vigorously.
-
Add Brine: Adding a saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it can effectively separate the layers.
-
Filtration through Celite: Passing the emulsion through a pad of Celite can sometimes help to break it up.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for polar pyrazole sulfonamide derivatives?
A1: The most frequently employed purification techniques include:
-
Column Chromatography: This is a versatile method, with options for normal-phase (silica gel) and reverse-phase (e.g., C18) chromatography.[1][2][6][7]
-
Crystallization: Recrystallization from single or mixed solvent systems is a powerful technique for obtaining highly pure crystalline solids.[4][5][8][9]
-
Solid-Phase Extraction (SPE): SPE, particularly dispersive SPE (d-SPE), is often used for sample clean-up to remove matrix interferences before chromatographic analysis.[10]
-
Supercritical Fluid Extraction (SFE) and Chromatography (SFC): These techniques are effective for the extraction and purification of polar drugs like sulfonamides.[3][11]
Q2: How does the polarity of pyrazole sulfonamide derivatives affect their purification?
A2: The high polarity of these derivatives, stemming from the pyrazole ring, the sulfonamide group, and other polar functional groups, presents several challenges:
-
High water solubility and low solubility in non-polar organic solvents , making extraction from aqueous solutions difficult.
-
Strong interactions with polar stationary phases (like silica gel) in chromatography, which can lead to poor peak shapes and difficult elution.[3]
-
Difficulty in crystallization due to strong solute-solvent interactions.
Q3: Are there any specific safety precautions to consider during the purification of these compounds?
A3: Standard laboratory safety protocols should always be followed. Additionally:
-
Solvent Hazards: Be aware of the flammability, toxicity, and volatility of the organic solvents used. Always work in a well-ventilated fume hood.
-
Compound Toxicity: The toxicological properties of novel pyrazole sulfonamide derivatives may not be fully known. Handle all compounds with care, using appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Pressurized Systems: When using techniques like SFC or SFE, ensure you are properly trained and that the equipment is regularly maintained to handle high pressures safely.
Quantitative Data Summary
The following table summarizes quantitative data from various purification experiments on pyrazole sulfonamide derivatives.
| Compound Type | Purification Method | Stationary/Mobile Phase or Solvent System | Purity/Yield | Reference |
| Pyrazole-4-sulfonamide derivatives | Column Chromatography | Not specified | "pure" | [6] |
| Pyrazole sulfonamide series | LC-MS | Waters Xbridge C18 column; water/acetonitrile + 0.1% HCOOH or NH3 | ≥95% | [2] |
| Sulfathiazole | Recrystallization | 70% N-propanol | Not specified | [5] |
| Sulfonamide-bearing pyrazolone derivatives | Crystallization | Not specified | "pure form" | [8] |
| Diarylpyrazole derivatives | LC-MS | Inertsil Ph-3 phenyl column; 0.01 mol/L ammonium acetate buffer (pH 4.0) and methanol | Not specified | [12] |
Experimental Protocols
Protocol 1: Column Chromatography of a Pyrazole-4-sulfonamide Derivative [6]
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude pyrazole-4-sulfonamide derivative in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization of Sulfathiazole [5]
-
Dissolution: To 1000 parts by volume of 70% N-propanol, add 152 parts of sulfathiazole.
-
Heating: Heat the mixture near its boiling point until the sulfathiazole is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add 4 parts of decolorizing charcoal and 2 parts of diatomaceous earth to the hot solution.
-
Hot Filtration (if decolorized): Filter the hot mixture to remove the charcoal and filter aid.
-
Cooling: Allow the solution to cool slowly. For optimal recovery, cool the solution to below 10°C.
-
Crystal Collection: Collect the precipitated crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold water.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for purification challenges.
Caption: Logical relationships in purification strategy selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitepress.org [scitepress.org]
Technical Support Center: Hydrolysis of Sulfonyl Chlorides During Aqueous Workup
This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis of sulfonyl chlorides during aqueous workup procedures. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl chloride hydrolyzing during aqueous workup?
A1: Sulfonyl chlorides are reactive electrophiles that can react with water, which is a nucleophile, to form the corresponding sulfonic acid.[1] This hydrolysis is a common side reaction during aqueous workup procedures.[2] The rate of hydrolysis is influenced by several factors, including the structure of the sulfonyl chloride, pH, temperature, and the presence of co-solvents.
Q2: How can I minimize the hydrolysis of my sulfonyl chloride?
A2: To minimize hydrolysis, it is crucial to control the workup conditions. Performing the aqueous quench at a low temperature (e.g., on ice) can significantly slow down the rate of hydrolysis.[2] For some aryl sulfonyl chlorides with low water solubility, precipitating the product from an aqueous medium can protect it from extensive hydrolysis.[3] Additionally, ensuring the reaction goes to completion to consume as much of the sulfonyl chloride as possible before workup is beneficial.
Q3: What are the common byproducts of sulfonyl chloride hydrolysis and how can I remove them?
A3: The primary byproduct of hydrolysis is the corresponding sulfonic acid.[2] Sulfonic acids are typically much more polar and water-soluble than the parent sulfonyl chloride or the desired product. Therefore, they can usually be removed by liquid-liquid extraction with an aqueous basic solution, such as sodium bicarbonate, which will deprotonate the sulfonic acid and move it to the aqueous layer.[4]
Q4: Can I avoid aqueous workup altogether?
A4: Yes, there are alternatives to aqueous workup. Scavenger resins, such as polymer-bound amines, can be used to react with excess sulfonyl chloride. The resulting polymer-bound sulfonamide can then be removed by simple filtration.[4][5] This method is particularly useful if your desired product is water-soluble or sensitive to aqueous conditions.
Q5: How do electron-withdrawing or -donating groups on an aromatic sulfonyl chloride affect its stability to hydrolysis?
A5: The electronic properties of substituents on an aromatic ring significantly influence the stability of the sulfonyl chloride. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack by water and thus accelerating hydrolysis.[6] Conversely, electron-donating groups can decrease the rate of hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the aqueous workup of reactions involving sulfonyl chlorides.
| Issue | Possible Cause | Solution |
| Significant amount of sulfonic acid observed in the product. | The sulfonyl chloride is hydrolyzing during the aqueous workup. | • Perform the aqueous quench at low temperature (0-5 °C) by adding the reaction mixture to ice-cold water.[2][7]• Minimize the time the sulfonyl chloride is in contact with the aqueous phase.[3]• If the product is not base-sensitive, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the sulfonic acid.[4][7] |
| Product is sensitive to aqueous basic conditions. | The use of a basic quench or extraction is degrading the desired product. | • Use a non-basic quenching agent like a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can be removed by chromatography.[4]• Employ a scavenger resin (e.g., aminomethyl polystyrene) to remove excess sulfonyl chloride by filtration.[4][5] |
| Formation of an emulsion during extraction. | High concentrations of salts or polar byproducts can lead to emulsion formation. | • Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.[8]• If possible, dilute the organic layer with more solvent.[8]• Filter the mixture through a pad of Celite. |
| Incomplete quenching of the sulfonyl chloride. | Insufficient amount of quenching agent, low temperature, or poor mixing. | • Ensure a sufficient molar excess of the quenching agent is used.[4]• If compatible with product stability, allow the mixture to warm to room temperature or slightly above to ensure the quenching reaction goes to completion.[4]• Ensure vigorous stirring, especially in biphasic mixtures.[4] |
| Unreacted sulfonyl chloride co-elutes with the product during chromatography. | The sulfonyl chloride and the desired product have similar polarities. | • Before chromatography, quench the excess sulfonyl chloride to convert it into a more polar compound (sulfonic acid or sulfonamide) that will have a different retention factor.[4]• Optimize the chromatography solvent system. A less polar eluent may improve separation.[4] |
Quantitative Data on Sulfonyl Chloride Stability
The rate of hydrolysis of sulfonyl chlorides is highly dependent on their structure and the reaction conditions. While a comprehensive database is beyond the scope of this guide, the following table summarizes general trends and provides examples.
| Sulfonyl Chloride Type | Substituent Effects | Relative Hydrolysis Rate | Notes |
| Aromatic | Electron-withdrawing groups (e.g., -NO₂) | Faster | Increased electrophilicity of the sulfur atom accelerates nucleophilic attack by water.[6][9] |
| Electron-donating groups (e.g., -OCH₃) | Slower | Decreased electrophilicity of the sulfur atom. | |
| Aliphatic | Steric hindrance around the sulfonyl group | Slower | Steric bulk can hinder the approach of the water molecule.[10] |
| Heteroaromatic | Ring position and heteroatom | Varies | Stability is complex and depends on the specific heterocyclic system. Some are prone to SO₂ extrusion.[11] |
Kinetic studies have shown that the hydrolysis of aromatic sulfonyl chlorides in aqueous solutions often follows pseudo-first-order kinetics.
Experimental Protocols
Protocol 1: General Aqueous Workup for a Reaction Containing a Sulfonyl Chloride
-
Cooling: Once the reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching: Slowly and carefully pour the cold reaction mixture into a separate beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate with vigorous stirring.[7] Caution: This quenching process can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. If a water-miscible solvent was used in the reaction, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Phase Separation: Allow the layers to separate. Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching of Excess Sulfonyl Chloride with an Amine
-
Cooling: Cool the reaction mixture to 0-10 °C.
-
Amine Addition: Slowly add a primary or secondary amine (e.g., diethylamine or morpholine, 1.5-2.0 equivalents relative to the excess sulfonyl chloride). Alternatively, an aqueous solution of ammonia or ammonium hydroxide can be used.[4]
-
Stirring: Stir the mixture vigorously for 15-30 minutes, allowing it to warm to room temperature.[4] Monitor the disappearance of the sulfonyl chloride by TLC.
-
Workup: Proceed with a standard aqueous workup (Protocol 1). The resulting sulfonamide is typically more polar and can be removed by extraction or chromatography.
Protocol 3: Use of a Scavenger Resin to Remove Excess Sulfonyl Chloride
-
Resin Addition: To the crude reaction mixture, add a polymer-bound amine scavenger resin (e.g., aminomethyl polystyrene, typically 1.5 to 3 equivalents relative to the excess sulfonyl chloride).[5]
-
Stirring: Stir the suspension at room temperature. Reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.[5]
-
Filtration: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[5]
Visualizations
Caption: General experimental workflow for aqueous workup.
Caption: Troubleshooting decision tree for common workup issues.
Caption: Strategies for quenching excess sulfonyl chloride.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. researchgate.net [researchgate.net]
- 10. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Sulfonylation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during catalyst selection for sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfonylation reaction shows low to no conversion of the starting material. What are the likely causes and solutions?
A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.[1][2]
-
Catalyst Inactivity or Incompatibility: The chosen catalyst may not be active enough for your specific substrates or may be poisoned by impurities.
-
Solution: Screen a broader range of catalysts. Consider switching between catalyst classes, such as from a Lewis acid to a Brønsted acid or an organocatalyst.[3] Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.
-
Solution: Incrementally increase the reaction temperature, but monitor for potential product degradation.[1] Perform a solvent screen, as solvent polarity and coordinating ability can significantly impact catalyst activity. Extend the reaction time and monitor progress by TLC or LC-MS.
-
-
Poor Reagent Quality: The sulfonylating agent (e.g., sulfonyl chloride) or the nucleophile may have degraded.
-
Solution: Use a fresh bottle of the sulfonylating agent, as they are often sensitive to moisture.[1] Ensure your nucleophile is pure and dry.
-
-
Insufficient Mixing: In heterogeneous reactions, poor mixing can limit contact between the catalyst and reactants.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.[1]
-
Q2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?
A2: Side product formation reduces the yield of the desired product and complicates purification. Common side reactions include di-sulfonylation, hydrolysis of the sulfonylating agent, and formation of isomeric products.[1][4]
-
Di-sulfonylation: This is common with primary amines, where the nitrogen atom reacts twice.[5]
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive towards water.
-
Solution: Conduct the reaction under strictly anhydrous conditions.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
-
Formation of Isomeric Byproducts: In aromatic sulfonylation, substitution can occur at multiple positions.
-
Solution: Carefully control the reaction temperature, as lower temperatures often favor the formation of a specific isomer.[1] The choice of catalyst can also direct regioselectivity. Superacid-mediated reactions, for example, can provide non-classical site functionalization by altering the directing effects of functional groups.[6]
-
-
Alkyl Halide Formation: The sulfonate ester product can react with halide byproducts, particularly when using pyridine as a base.
-
Solution: Avoid using excess pyridine as a solvent. Consider using a non-nucleophilic base like triethylamine (Et₃N) instead.[4]
-
Q3: My catalyst appears to be deactivating over the course of the reaction. What could be the cause and how can I prevent it?
A3: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, or thermal degradation.
-
Poisoning: Trace impurities in reactants or solvents (e.g., water, other nucleophiles) can bind to the catalyst's active sites.
-
Solution: Purify all reactants and solvents before use. The use of molecular sieves can help remove trace amounts of water.[7]
-
-
Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites. This is more common with heterogeneous catalysts.
-
Solution: If using a solid-supported catalyst, investigate its reusability by filtering, washing, drying, and using it in a fresh reaction.[8] A decline in activity indicates potential fouling or leaching.
-
-
Sulfation: In some processes, excess oxygen can lead to the formation of sulfates on the catalyst surface, causing deactivation.
-
Solution: This is a known issue in industrial sulfur recovery units and can sometimes be reversed through specific high-temperature rejuvenation techniques with high H2S concentrations.[9] While less common in lab-scale synthesis, ensuring an inert atmosphere can prevent unwanted oxidation.
-
Q4: How do I choose between a Lewis acid, a Brønsted acid, and an organocatalyst for my sulfonylation reaction?
A4: The choice of catalyst class depends heavily on the specific transformation (e.g., N-, O-, or C-sulfonylation) and the nature of your substrates.
-
Lewis Acids (e.g., AlCl₃, BF₃, Cu(OTf)₂, In(III) salts): These are electron-pair acceptors that activate the sulfonylating agent or the substrate.[10] They are particularly effective for Friedel-Crafts type sulfonylation of aromatic compounds.[5] Chiral Lewis acids are also employed for asymmetric catalysis.[10]
-
Brønsted Acids (e.g., p-TsOH, H₂SO₄): These are proton donors that can catalyze reactions like esterification and dehydration.[3] Solid-supported sulfonic acids are a reusable and often more environmentally friendly option.[3][11]
-
Organocatalysts (e.g., DMAP, chiral amines, phosphines): These are metal-free small organic molecules. They can act as Lewis bases or acids.[12] For instance, diarylborinic acid is an efficient organocatalyst for the selective sulfonylation of diols.[13] Cooperative catalysis, combining a Lewis base with a Lewis/Brønsted acid, can also be highly effective.[7][14]
Data Presentation: Catalyst Performance in Sulfonylation
The following tables summarize quantitative data for different catalytic systems in N- and O-sulfonylation reactions, providing a basis for comparison.
Table 1: Comparison of Catalysts for N-Sulfonylation of Aniline
| Catalyst | Sulfonyl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| ZnO (1 mol%) | p-Toluenesulfonyl chloride | None | RT | 0.25 | 94 | [5] |
| CuO | Benzenesulfonyl chloride | CH₂Cl₂ | RT | 2.0 | 94 | [15] |
| Indium | p-Toluenesulfonyl chloride | Toluene | 110 | 12 | 96 | [13] |
| Iodine (20 mol%) | Arylsulfonyl hydrazide | DCE | 80 | 12 | 85-95 | [16] |
| Copper | Thiosulfonate | Dioxane | 100 | 12 | 70-89 |[17] |
Table 2: Comparison of Catalysts for O-Sulfonylation of Phenol
| Catalyst | Sulfonyl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| AlPW₁₂O₄₀ | p-Toluenesulfonyl chloride | None | 50 | 0.33 | 98 | [18] |
| CuO | Benzenesulfonyl chloride | CH₂Cl₂ | RT | 2.5 | 92 | [15] |
| Et₃N / Me₂N(CH₂)₃NMe₂ | p-Toluenesulfonyl chloride | CH₂Cl₂ | 0 - RT | 1.0 | 95 | [13] |
| Yb(OTf)₃ | Toluenesulfonic acid anhydride | CH₂Cl₂ | RT | 0.5 | 94 |[13] |
Experimental Protocols
General Protocol for Catalyst Screening in N-Sulfonylation of an Amine
This protocol provides a general methodology for screening various catalysts for the reaction between an amine and a sulfonyl chloride.
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol) and the chosen catalyst (e.g., 1-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Toluene; 5 mL).
-
Reagent Addition: Dissolve the sulfonyl chloride (1.1 mmol, 1.1 equiv.) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature or heat to the desired temperature (e.g., 40-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide. Determine the yield and characterize the product using NMR and MS.
Visualizations
The following diagrams illustrate key workflows and logical relationships in catalyst selection and troubleshooting for sulfonylation reactions.
Caption: A general workflow for catalyst selection and optimization in sulfonylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Lewis base/Lewis acid/Brønsted acid cooperative catalysis enabled regio- and enantioselective electrophilic sulfenylation/semipinacol rearrangement of allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur Recovery Unit Troubleshooting Q & A — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 10. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Lewis acid organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges related to regioselectivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?
A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another when more than one product is possible. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine or phenylhydrazine.[1][2] This reaction can result in two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and subsequent reactivity. Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency and success in drug discovery and development programs.[2]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine is determined by a delicate balance of several factors:[2][3]
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound.[2] For example, a carbonyl carbon adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, is significantly more electrophilic.[2]
-
Steric Hindrance: Bulky or sterically demanding substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[2]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2][3] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[2][4]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Standard solvents like ethanol often lead to mixtures of regioisomers.[5][6] However, fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of one isomer.[5][6][7] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can also improve outcomes, particularly with arylhydrazines.[8][9]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the products.
Q3: My reaction of a β-ketoester with methylhydrazine gives a poor regioisomeric ratio. What should I try first?
A3: The first and often most effective strategy is to change the solvent. Reactions in standard alcohols like ethanol frequently yield poor selectivity.[5] Switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or, even more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity, often favoring a single isomer.[6][7][10] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus improving selectivity.[7]
Q4: Are there alternative synthetic routes if modifying the Knorr condensation doesn't work?
A4: Yes, several other methods can provide better regiocontrol:
-
From α,β-Unsaturated Ketones (Chalcones): Condensation of hydrazines with α,β-unsaturated ketones first yields pyrazolines, which are then oxidized to pyrazoles. This pathway can offer good regioselectivity.[1][8]
-
From Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones is a well-established method, although it can also lead to isomeric mixtures. However, specific catalysts or reaction conditions can favor one regioisomer.[1][8]
-
From Enaminones: Using β-enaminones, which can be prepared from 1,3-dicarbonyls, provides a powerful way to control regioselectivity. The enamine functionality directs the cyclization, leading to a single product.[11]
-
Multi-component Reactions: One-pot, multi-component syntheses can offer high regioselectivity by carefully controlling the sequence of bond formation.[4][12]
Troubleshooting Guide
This guide addresses the common problem of poor regioselectivity during pyrazole synthesis.
Problem: The reaction produces a mixture of regioisomers with poor selectivity (e.g., close to a 1:1 ratio).
| Possible Cause | Suggested Solution |
| Suboptimal Solvent | Standard protic solvents like ethanol are often the cause of low regioselectivity.[5][10] Change the solvent to a fluorinated alcohol. HFIP is generally more effective than TFE in promoting high regioselectivity.[6][7] For arylhydrazines, consider using an aprotic dipolar solvent like DMAc.[8] |
| Weak Electronic/Steric Bias | The substituents on the 1,3-dicarbonyl compound do not provide a strong electronic or steric preference for the initial hydrazine attack. Modify the substrate, if possible. Introduce a group with a strong electronic effect (e.g., -CF₃) or a bulky group to direct the reaction. |
| Inappropriate pH | The reaction pH may not be optimal for differentiating the reactivity of the two carbonyls or the two hydrazine nitrogens. Adjust the reaction pH. For arylhydrazines, using the hydrochloride salt in a solvent like DMAc can improve selectivity.[9] For alkylhydrazines, running the reaction under neutral or slightly acidic conditions is common. |
| Kinetic vs. Thermodynamic Control | The reaction temperature may favor the formation of the kinetic product, which could be the undesired isomer or a mixture. Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can favor the thermodynamic product. Microwave irradiation can sometimes drive the reaction towards the thermodynamically more stable isomer.[2] |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine
| Solvent | Temperature (°C) | Time (h) | Ratio of Regioisomers (Desired : Undesired) | Reference |
| Ethanol (EtOH) | Reflux | 4 | 50 : 50 | [5] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 1 | 85 : 15 | [7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | 1 | 97 : 3 | [7] |
Data synthesized from studies demonstrating the dramatic improvement in regioselectivity with fluorinated alcohol solvents.[5][7]
Key Experimental Protocols
Protocol 1: Highly Regioselective Pyrazole Synthesis Using HFIP
This protocol describes a general procedure for the Knorr-type condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, remove the HFIP solvent under reduced pressure (ensure proper ventilation as HFIP is volatile).
-
The crude residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Regioselective Synthesis from an α,β-Unsaturated Ketone
This protocol provides a rapid synthesis method that can favor the thermodynamically preferred isomer.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography may be used for further purification if needed.
Visualizations
The following diagrams illustrate key decision-making processes and reaction pathways for optimizing regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Two possible reaction pathways in pyrazole synthesis.
Caption: Key factors influencing regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride and the widely used tosyl chloride. This analysis is intended to assist researchers in selecting the appropriate sulfonylating agent for their specific synthetic needs, particularly in the context of drug development where the pyrazole moiety is a common pharmacophore. The comparison is based on established principles of organic chemistry, supported by available experimental data.
Introduction
Sulfonylation is a fundamental transformation in organic synthesis, enabling the conversion of alcohols to good leaving groups and the formation of sulfonamides from amines. Tosyl chloride (p-toluenesulfonyl chloride) is a conventional and extensively studied reagent for these purposes. However, the increasing prevalence of pyrazole-containing molecules in medicinal chemistry has spurred interest in functionalized pyrazole building blocks, including this compound. Understanding the relative reactivity of this heteroaromatic sulfonyl chloride compared to the archetypal tosyl chloride is crucial for its effective utilization in synthetic strategies.
Reactivity Comparison: Electronic and Steric Effects
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic and steric nature of the substituent attached to the sulfonyl group.
Electronic Effects:
The rate of nucleophilic attack on the sulfonyl sulfur is enhanced by electron-withdrawing groups attached to the aromatic or heteroaromatic ring, which increase the positive charge on the sulfur atom. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity of the sulfonyl chloride.
-
Tosyl Chloride: The tolyl group in tosyl chloride consists of a phenyl ring substituted with a methyl group at the para position. The methyl group is weakly electron-donating through an inductive effect.
-
This compound: The 1-phenyl-5-methylpyrazole moiety presents a more complex electronic profile. The pyrazole ring itself is generally considered an electron-rich heteroaromatic system. However, the presence of the phenyl group at the N1 position and the sulfonyl chloride at the C4 position significantly influences the electron distribution. The phenyl group can be weakly electron-donating or -withdrawing depending on the context. Literature on the electronic nature of similarly substituted pyrazoles suggests that the overall electronic effect of the 1-phenyl-5-methylpyrazole group is likely to be less electron-donating than the p-tolyl group, and may even be slightly electron-withdrawing due to the influence of the two nitrogen atoms in the pyrazole ring. This would suggest that This compound is likely to be more reactive than tosyl chloride towards nucleophiles.
Steric Effects:
Steric hindrance around the sulfonyl group can impede the approach of a nucleophile, thereby decreasing the reaction rate.
-
Tosyl Chloride: The tolyl group offers a moderate level of steric hindrance.
-
This compound: The 1-phenyl-5-methylpyrazole group is bulkier than the tolyl group. The presence of the phenyl ring at the N1 position and the methyl group at the C5 position in proximity to the C4-sulfonyl chloride could create greater steric congestion around the reaction center. This increased steric hindrance might counteract the electronic activation, potentially leading to a slower reaction rate compared to tosyl chloride, especially with bulky nucleophiles.
Overall Reactivity:
The reactivity of this compound relative to tosyl chloride is a balance between its enhanced electronic activation and potentially increased steric hindrance. For small nucleophiles, the electronic effect is likely to dominate, making the pyrazole sulfonyl chloride more reactive. For larger nucleophiles, steric effects may become more significant, potentially reversing the reactivity trend.
Data Presentation
| Feature | This compound | Tosyl Chloride (p-toluenesulfonyl chloride) |
| Molecular Formula | C₁₀H₉ClN₂O₂S | C₇H₇ClO₂S |
| Molecular Weight | 256.71 g/mol | 190.65 g/mol |
| Structure | ||
| Electronic Effect of Substituent | Likely less electron-donating, potentially weakly electron-withdrawing | Weakly electron-donating |
| Predicted Electrophilicity of Sulfur | Higher | Lower |
| Steric Hindrance | Higher | Lower |
| Predicted Overall Reactivity | Likely more reactive with small nucleophiles | Generally less reactive |
Experimental Protocols
The following are representative experimental protocols for the sulfonylation of an alcohol using both sulfonyl chlorides. These protocols can be adapted for a direct comparative study.
Synthesis of this compound
A detailed protocol for the synthesis of the starting pyrazole sulfonyl chloride is crucial for its use.
Procedure:
-
To a solution of 5-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a suitable solvent such as chloroform, chlorosulfonic acid (excess, e.g., 5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then stirred at an elevated temperature (e.g., 60 °C) for several hours.
-
After cooling, thionyl chloride (e.g., 1.5 equivalents) is added, and the mixture is stirred for an additional period at the same elevated temperature.
-
The reaction mixture is then carefully poured onto crushed ice and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[1]
Comparative Sulfonylation of Benzyl Alcohol
This experiment allows for a direct comparison of the reactivity of the two sulfonyl chlorides under identical conditions.
Materials:
-
Benzyl alcohol
-
This compound
-
Tosyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
Procedure:
-
Two separate round-bottom flasks are set up, each containing a solution of benzyl alcohol (1 equivalent) in dichloromethane.
-
To each flask, pyridine (1.5 equivalents) is added, and the solutions are cooled to 0 °C.
-
To the first flask, a solution of this compound (1.2 equivalents) in dichloromethane is added dropwise.
-
To the second flask, a solution of tosyl chloride (1.2 equivalents) in dichloromethane is added dropwise at the same rate.
-
Both reactions are stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting alcohol.
-
The reaction time required for complete consumption of benzyl alcohol in each case will provide a qualitative measure of the relative reactivity of the two sulfonyl chlorides.
-
Upon completion, the reaction mixtures are worked up by washing with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The products, benzyl 5-methyl-1-phenyl-1H-pyrazole-4-sulfonate and benzyl tosylate, can be purified by column chromatography.
Mandatory Visualization
Caption: General mechanism of alcohol sulfonylation.
Caption: Comparative experimental workflow.
Conclusion
References
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing from various studies to elucidate the impact of structural modifications on their therapeutic potential. The information is compiled from studies on targets including carbonic anhydrases, cyclooxygenases, and various enzymes relevant to cancer and inflammatory diseases.
Quantitative Structure-Activity Relationship Data
The following table summarizes the biological activities of various pyrazole sulfonamide analogs. While the core scaffold may vary slightly from the requested 5-methyl-1-phenyl-1H-pyrazole-4-sulfonamide, the data provides valuable insights into the SAR of this class of compounds.
| Compound ID | Target Enzyme(s) | R Substituents | IC50 / Ki (nM) | Selectivity Index | Reference |
| Series 1: Carbonic Anhydrase Inhibitors | |||||
| 4a-j | hCA I, hCA II | Varied aryl groups at C3 of a dihydropyrazole | Ki: 12.7 - 59.8 (hCA I), 6.9 - 24.1 (hCA II) | - | [1] |
| 4g | hCA XII | 5-Bromo-2-hydroxyphenyl at C3, 3-methoxyphenyl at C5 | IC50: 120 ± 70 | - | [2] |
| 4h | hCA IX, hCA XII | Halogenated phenyl at C5 | IC50: 260 ± 40 (hCA IX), 380 ± 100 (hCA XII) | - | [2] |
| Series 2: COX/LOX Inhibitors | |||||
| 5b | COX-1, COX-2, 5-LOX | Benzothiophen-2-yl and carboxylic acid groups | IC50: 5400 (COX-1), 10 (COX-2), 1780 (5-LOX) | 344.56 (COX-2/COX-1) | [3] |
| Celecoxib | COX-2 | - | IC50: 700 | - | [4] |
| Series 3: NAAA Inhibitors | |||||
| 33 | h-NAAA | para-methyl-substituted phenoxy sulfonamide | IC50: 36 | - | [5] |
| 35 | h-NAAA | meta-methyl-phenoxy | IC50: 614 | - | [5] |
| 36 | h-NAAA | ortho-methyl-phenoxy | IC50: 291 | - | [5] |
| Series 4: mPGES-1 Inhibitors | |||||
| 14f | mPGES-1 | (1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-trione | IC50: ~36 | Selective over COX-1/2 | [6] |
| Series 5: Antitubercular Agents | |||||
| 9g | M. tuberculosis H37Rv | 7-chloroquinolin-4-yl, 4-fluorophenyl, thiophen-2-yl | MIC: 10.2 µg/mL (99% inhibition) | - | [7] |
Key Structure-Activity Relationship Insights
-
Carbonic Anhydrase Inhibition : The substitution pattern on the phenyl rings attached to the pyrazole core significantly influences the inhibitory activity against different carbonic anhydrase isoforms. Electron-withdrawing groups, such as a methoxy group, on the phenyl ring at position 5 of the pyrazole can enhance potency against hCAXII.[2] Conversely, halogenation at the same position may reduce activity.[2]
-
COX-2/5-LOX Dual Inhibition : A hybridization strategy combining features of non-selective and selective COX inhibitors has led to the development of potent dual COX-2/5-LOX inhibitors.[3] The presence of a benzothiophen-2-yl pyrazole carboxylic acid derivative showed potent analgesic and anti-inflammatory activities, surpassing celecoxib.[3]
-
NAAA Inhibition : For N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the position of substituents on the phenoxy sulfonamide moiety is critical. A para-methyl substitution results in significantly higher potency compared to ortho- or meta-substitutions.[5]
-
mPGES-1 Inhibition : Analogs featuring a (1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione structure have demonstrated potent and selective inhibition of human microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[6][8]
-
Antitubercular Activity : Hybrid molecules incorporating pyrazole, sulfonamide, and quinoline pharmacophores have shown promising antitubercular activity.[7] Specifically, a compound with a 7-chloroquinolin-4-yl group exhibited excellent activity against M. tuberculosis H37Rv.[7]
Experimental Protocols
A summary of the key experimental methodologies cited in the referenced studies is provided below.
1. In Vitro Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory effects against various human (h) CA isoforms (hCA I, II, IX, and XII) are typically assessed using a stopped-flow CO2 hydrase assay. The assay measures the enzyme's catalytic activity by monitoring the pH change of a buffer solution. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then determined from dose-response curves.[2]
2. In Vitro Cyclooxygenase (COX) Inhibition Assay: The ability of the compounds to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The IC50 values are calculated to determine the potency and selectivity of the compounds.[3]
3. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay: The 5-LOX inhibitory activity is evaluated by measuring the formation of leukotrienes from arachidonic acid in the presence of the test compounds. The IC50 values are determined to assess the inhibitory potency.[3]
4. In Vitro N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition Assay: The inhibitory activity against human NAAA is measured using a fluorometric assay. The assay quantifies the enzymatic hydrolysis of a fluorogenic substrate in the presence of the test compounds. IC50 values are calculated from the resulting dose-response curves.[5]
5. In Vitro Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay: The inhibitory potency against human mPGES-1 is determined by measuring the enzyme-catalyzed conversion of PGH2 to PGE2. The concentration of PGE2 is quantified using an enzyme immunoassay. The selectivity is assessed by comparing the inhibitory activity against mPGES-1 with that against COX-1 and COX-2.[6]
6. Antitubercular Activity Assay: The in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain is commonly evaluated using the Lowenstein-Jensen slope technique. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria, is determined.[7]
Visualizing SAR and Experimental Workflows
The following diagrams illustrate the logical relationships in SAR studies and a typical experimental workflow for evaluating enzyme inhibitors.
Caption: Logical workflow for structure-activity relationship (SAR) studies.
Caption: General experimental workflow for in vitro enzyme inhibition assays.
References
- 1. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel Sulfonamides Derived from 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of novel sulfonamides derived from 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride against established therapeutic agents. The information presented herein is a synthesis of data from various scientific studies and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery.
Anticancer Activity
Novel sulfonamides incorporating the this compound scaffold have demonstrated promising antiproliferative activity against a range of human cancer cell lines. The pyrazole sulfonamide moiety is a prominent structural motif in many pharmaceutically active compounds, and its derivatives have shown potential as anticancer agents.[1][2]
Comparative In Vitro Anticancer Activity (IC50 in µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazole sulfonamide derivatives compared to standard anticancer drugs, Doxorubicin and Celecoxib. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Novel Pyrazole Sulfonamide Derivative 1 | U937 (Human leukemia) | Data not available in a specific comparable format |
| Novel Pyrazole Sulfonamide Derivative 2 | A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast) | Data not available in a specific comparable format |
| Doxorubicin | A549 | >20[3][4] |
| HeLa | 2.92 ± 0.57[3] | |
| HepG2 | 12.18 ± 1.89[3] | |
| MCF-7 | 2.50 ± 1.76[3] | |
| Celecoxib | U251 (Glioblastoma) | 11.7 |
| HCT116 (Colon) | Data not available | |
| HeLa | 37.2[5] | |
| HepG2 | Data not available | |
| MCF-7 | Data not available | |
| K562 (Chronic Myeloid Leukemia) | 46 |
Disclaimer: The IC50 values for the novel sulfonamides are not presented as specific numerical data from a single comparative study against the alternatives. The data for the standard drugs are collated from multiple sources and should be used for general reference, as experimental conditions can vary between studies.
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel sulfonamides or standard drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[2][7]
-
Formazan Crystal Formation: The plate is incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][7]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2][7]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6]
MTT Assay Experimental Workflow
Antimicrobial Activity
Sulfonamide-based compounds have a long history as antimicrobial agents. Novel pyrazole sulfonamides derived from this compound have been synthesized and evaluated for their activity against various bacterial and fungal strains.[8]
Comparative In Vitro Antimicrobial Activity (Zone of Inhibition in mm)
The table below presents the zone of inhibition data for some pyrazole-based sulfonamides compared to the standard antibiotic, Ciprofloxacin. A larger zone of inhibition indicates greater antimicrobial activity.
| Compound/Drug | Bacterial Strain | Zone of Inhibition (mm) |
| Pyrazole Sulfonamide Derivative (general) | Escherichia coli | Data not available in a specific comparable format[4] |
| Staphylococcus aureus | Data not available in a specific comparable format[4] | |
| Ciprofloxacin (5 µg disk) | Susceptible Strains | ≥ 21[9] |
| Intermediate Strains | 16 - 20[9] | |
| Resistant Strains | ≤ 15[9] |
Disclaimer: The zone of inhibition data for the novel sulfonamides are not presented as specific numerical values from a single comparative study. The data for Ciprofloxacin is based on established interpretive standards and may vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[10][11]
-
Media Preparation: Mueller-Hinton agar is prepared and sterilized.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (novel sulfonamide or standard antibiotic) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Agar Well Diffusion Experimental Workflow
Anti-inflammatory Activity
Pyrazole derivatives are known to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12]
Comparative In Vitro Anti-inflammatory Activity (% Inhibition)
The following table provides a comparison of the anti-inflammatory activity of pyrazole derivatives with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.
| Compound/Drug | Assay | % Inhibition |
| Pyrazole Derivative (general) | Carrageenan-induced paw edema | Data not available in a specific comparable format |
| Diclofenac Sodium | Carrageenan-induced paw edema (5 mg/kg) | 40.51 ± 0.42 |
| Protein denaturation | Data not available in a specific comparable format |
Disclaimer: The percentage inhibition data for the novel sulfonamides are not presented as specific numerical values from a single comparative study. The data for Diclofenac is from a specific study and is provided for reference.
Signaling Pathway: COX-2 Inhibition
Many anti-inflammatory drugs, including some pyrazole derivatives, exert their effects by inhibiting the COX-2 enzyme. COX-2 is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation. By inhibiting COX-2, these compounds reduce the production of PGs, thereby alleviating inflammation.
Simplified COX-2 Signaling Pathway
Conclusion
Novel sulfonamides derived from this compound represent a promising class of compounds with diverse biological activities. The preliminary data suggest their potential as leads for the development of new anticancer, antimicrobial, and anti-inflammatory agents. Further research, including direct comparative studies with established drugs and in vivo efficacy and safety evaluations, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. clinician.com [clinician.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 12. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]
comparative analysis of the efficacy of different pyrazole-based enzyme inhibitors
A Comparative Analysis of the Efficacy of Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic potential. This guide provides a comparative analysis of the efficacy of various pyrazole-based compounds targeting two critical enzyme families: Janus kinases (JAKs) and Cyclooxygenase-2 (COX-2). The information herein is supported by experimental data to aid in the objective evaluation of these inhibitors.
Comparative Efficacy of Pyrazole-Based Inhibitors
The inhibitory potency of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for representative pyrazole-based inhibitors against JAK family kinases and the COX-2 enzyme.
Table 1: Comparative Efficacy of Pyrazole-Based Janus Kinase (JAK) Inhibitors
The data presented below is from a study evaluating a series of 4-amino-(1H)-pyrazole derivatives, providing a direct comparison of their inhibitory activity against JAK1, JAK2, and JAK3.[1] Ruxolitinib, an approved JAK inhibitor, is included for reference.[1]
| Compound ID | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| 3a | H | 10.3 | 4.5 | 11.2 |
| 3b | 4-F | 7.8 | 3.1 | 8.5 |
| 3c | 4-Cl | 5.2 | 2.5 | 4.1 |
| 3d | 4-CH3 | >20 | >20 | >20 |
| 3e | 4-OCH3 | 9.1 | 3.9 | 9.8 |
| 3f | 3-Cl | 3.4 | 2.2 | 3.5 |
| Ruxolitinib | (reference) | (97% inhib. at 20 nM) | (99% inhib. at 20 nM) | (95% inhib. at 20 nM) |
Lower IC50 values indicate higher potency.
Table 2: Comparative Efficacy of Pyrazole-Based COX-2 Inhibitors
This table compiles IC50 values for various pyrazole derivatives against the COX-2 enzyme from multiple studies. Celecoxib, a well-established selective COX-2 inhibitor, is included as a benchmark.
| Compound ID | Description | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Reference Drug | 0.08 | 9.4 | 117.5 | [2] |
| PYZ28 | Pyrazole derivative | 0.26 | >50 | >192.3 | [3] |
| PYZ31 | Novel pyrazole derivative | 0.01987 | - | - | [3] |
| PYZ37 | 1,3,4-trisubstituted pyrazole | 0.2 | - | - | [3] |
| Compound 67 | Dihydropyrazole sulfonamide derivative | 0.33 | - | - | [2] |
| 15c | Di-aryl substituted pyrazole ester | - | - | 98.71 | [4] |
| 15d | Di-aryl substituted pyrazole ester | - | - | 28.56 | [4] |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazole-based enzyme inhibitors.
In Vitro Kinase Inhibition Assay (Example for JAKs)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Prepare a solution of the specific JAK enzyme (e.g., JAK1, JAK2, or JAK3) in the reaction buffer.
-
Prepare a substrate solution (a peptide that the kinase will phosphorylate) and an ATP solution. The ATP concentration is often set at its Km value for the specific kinase.
-
Serially dilute the pyrazole-based inhibitor compounds in DMSO and then in the reaction buffer to achieve the desired final concentrations.
-
-
Assay Procedure :
-
Add the kinase enzyme to the wells of a microplate.
-
Add the diluted inhibitor compounds to the wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to the wells.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-33P]-ATP) or fluorescence/luminescence-based assays that use antibodies specific to the phosphorylated substrate.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to block the activity of the COX-2 enzyme.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the buffer.
-
Prepare a solution of a fluorescent probe and a cofactor (e.g., hematin).
-
Prepare a solution of arachidonic acid (the substrate for COX enzymes).
-
Serially dilute the pyrazole-based inhibitor compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, cofactor, and fluorescent probe.
-
Add the diluted inhibitor compounds to the wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Detection :
-
Measure the fluorescence kinetically for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The fluorescence is generated from the product of the COX reaction.
-
-
Data Analysis :
-
Determine the rate of reaction (slope of the fluorescence over time).
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Cell Proliferation Assay
This cell-based assay is used to assess the effect of inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding :
-
Culture the desired cancer cell line (e.g., HEL, K562 for JAK inhibitors) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the pyrazole-based inhibitors and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement :
-
Add a solubilization solution (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment concentration relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a typical experimental workflow for their evaluation.
Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.
Caption: A generalized experimental workflow for the identification and optimization of pyrazole-based enzyme inhibitors.
References
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unlocking Potential: A Comparative Guide to Computational Docking of Pyrazole Sulfonamides
For Immediate Release
This guide provides an in-depth comparative analysis of computational docking studies involving pyrazole sulfonamide derivatives and their interactions with key protein targets. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative binding data, details experimental protocols, and visualizes complex biological pathways to facilitate informed decision-making in drug discovery efforts.
Comparative Docking Performance of Pyrazole Sulfonamides
The following tables summarize the quantitative data from various studies, offering a clear comparison of the binding affinities and docking scores of different pyrazole sulfonamide compounds against prominent protein targets.
Table 1: Inhibition and Docking Performance against Carbonic Anhydrase (CA) Isoforms
| Compound | Target Protein | Kᵢ (µM) | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | Reference |
| 6a | hCA I | 0.063 | - | - | [1] |
| 6b | hCA I | - | - | - | [1] |
| Acetazolamide (AAZ) | hCA I | - | - | - | [1] |
| 6a | hCA II | 0.007 | - | - | [1] |
| 6b | hCA II | - | - | - | [1] |
| Acetazolamide (AAZ) | hCA II | - | - | - | [1] |
| 1a-f, 2a-f (range) | hCA I | 0.018 - 0.075 | - | - | [2][3] |
| 1a-f, 2a-f (range) | hCA II | 0.024 - 0.085 | - | - | [2][3] |
Table 2: Inhibition and Docking Performance against Cholinesterases
| Compound | Target Protein | Kᵢ (nM) | Docking Score (kcal/mol) | Glide Energy (kcal/mol) | Reference |
| 1a-f, 2a-f (range) | AChE | 7.45 - 16.04 | - | - | [3] |
| 1a-f, 2a-f (range) | BChE | 34.78 - 135.70 | - | - | [3] |
Table 3: Antitubercular Activity and Docking Performance against M. tuberculosis InhA
| Compound | Target Protein | MIC (µg/mL) | Docking Score | Glide Energy (kcal/mol) | Reference |
| 9g | InhA | 10.2 | -9.714 | -64.183 | [4] |
| 9h | InhA | - | -9.113 | - | [4] |
| 9i | InhA | - | -8.841 | - | [4] |
| 9j | InhA | - | -8.647 | - | [4] |
| 9m | InhA | - | -9.452 | - | [4] |
| 9n | InhA | - | -8.971 | - | [4] |
| Unnamed | InhA | 12.5 | -8.884 | -61.144 | [4] |
Detailed Experimental Protocols
The following sections outline the typical methodologies employed in the computational docking studies of pyrazole sulfonamides.
General Computational Docking Workflow
A generalized workflow for the computational docking of pyrazole sulfonamides against their target proteins is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking by assigning charges and atom types.
-
Ligand Preparation: The 2D structures of the pyrazole sulfonamide derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then optimized to their lowest energy conformation.
-
Grid Generation: A binding site on the target protein is defined, and a grid box is generated around this site to define the space where the ligand can dock.
-
Molecular Docking: Docking simulations are performed using software such as AutoDock or the Small-Molecule Drug Discovery Suite.[2] The software explores various possible conformations and orientations of the ligand within the binding site of the protein.
-
Scoring and Analysis: The binding poses of the ligand are evaluated using a scoring function that predicts the binding affinity. The pose with the best score is selected for further analysis of the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.
Specific Protocol: Docking of Pyrazole-Carboxamides with Carbonic Anhydrase
In a study involving novel pyrazole-carboxamides bearing a sulfonamide moiety, the following protocol was used for molecular docking with human carbonic anhydrase I (hCA I) and II (hCA II)[1]:
-
Software: The Small-Molecule Drug Discovery Suite (2023–4 for Mac) was utilized for the molecular docking analysis.[2]
-
Protein Preparation: The crystal structures of hCA I (PDB ID: 1AZM) and hCA II (PDB ID: 3HS4) were obtained from the RCSB Protein Data Bank.[2]
-
Docking: The most active synthesized compounds and the reference inhibitor, acetazolamide (AAZ), were docked to the active sites of the hCA I and hCA II receptors.[1]
-
Interaction Analysis: The interactions between the most active compounds and the receptors were analyzed using BIOVIA Discovery Studio Visualizer software.[1]
Specific Protocol: Docking of Pyrazole-Clubbed Pyrazoline Derivatives with Mycobacterial InhA
For the docking of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives with the mycobacterial enoyl-acyl carrier protein reductase (InhA), the following methodology was employed[4]:
-
Target Selection: The enoyl acyl carrier protein reductase (InhA) from M. tuberculosis was selected as the target protein due to its crucial role in the type II fatty acid biosynthesis pathway, which is essential for the bacterial cell wall.[4]
-
Docking Analysis: Molecular docking studies were performed to elucidate the binding interactions of the synthesized compounds within the active site of InhA.[4]
-
Performance Metrics: The binding strength was evaluated using docking scores and Glide energy values. For instance, the most active compound, 9g, exhibited a docking score of –9.714 and a Glide energy of –64.183 kcal/mol.[4]
-
Interaction Analysis: The binding mode analysis revealed that the active compounds engaged in significant hydrogen bonding and favorable electrostatic interactions with key residues in the InhA active site, such as Thr196 and Met98.[4]
Visualizing Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the biological signaling pathways associated with the target proteins.
References
head-to-head comparison of different sulfonylating agents in organic synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency, yield, and viability of a synthetic route. This guide provides an objective comparison of the performance of various sulfonylating agents, supported by experimental data, to aid in this crucial selection process.
The sulfonylation reaction, which introduces a sulfonyl group (-SO2R) into a molecule, is a cornerstone of modern organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. These functional groups are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of sulfonylating agents is primarily dictated by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of the substituents attached to the sulfonyl group.
Relative Reactivity and Performance: A Quantitative Overview
The reactivity of a sulfonyl chloride is principally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on an aryl ring increase this electrophilicity, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups diminish reactivity. Alkanesulfonyl chlorides, such as mesyl chloride, are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]
Table 1: Comparison of Sulfonylating Agents for the Sulfonylation of Amines
| Sulfonylating Agent | Amine Substrate | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | 3 min | 97% | [2] |
| p-Toluenesulfonyl chloride (TsCl) | p-Anisidine | 2.5 h | 93% | [2] |
| p-Toluenesulfonyl chloride (TsCl) | Benzylamine | Not Specified | 66% (sulfinamide) | [3] |
| Methanesulfonyl chloride (MsCl) | Benzylamine | Not Specified | High | [4] |
| 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | 6-18 h (general) | High (general) | [1] |
| Nosyl chloride (NsCl) | Hydroxyl-terminated polyisobutylene | 7 h | 80% (conversion) | [5] |
Note: Reaction conditions such as solvent, temperature, and base vary across these examples, which can significantly influence reaction times and yields. Direct comparison should be made with caution.
Table 2: Comparison of Sulfonylating Agents for the Sulfonylation of Alcohols
| Sulfonylating Agent | Alcohol Substrate | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonyl chloride (TsCl) | 3-Octanol | 1 h | High | [6] |
| Methanesulfonyl chloride (MsCl) | (S)-Alaninol (Boc protected) | 4 h (0 °C) to 2 h (RT) | High | [6] |
| 2,4-Dichlorobenzenesulfonyl chloride | General Alcohols | Not Specified | High (general) | [1] |
| Nosyl chloride (NsCl) | Hydroxyl-terminated polyisobutylene | Not Specified | ~90% (functionality) | [5] |
Note: As with the sulfonylation of amines, the reaction conditions for these examples are not identical, and thus the data should be used as a general guide to relative reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative experimental protocols for the sulfonylation of an amine and an alcohol.
Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with p-Toluenesulfonyl Chloride
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the primary amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: General Procedure for the Mesylation of an Alcohol
Materials:
-
Alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the desired mesylate.[6]
Visualization of Key Concepts
To further elucidate the practical and conceptual aspects of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.
Sulfonamides are a well-established class of inhibitors for carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7][8][9] This inhibition has therapeutic applications in various conditions, including glaucoma and certain types of cancer.
Conclusion
The choice of a sulfonylating agent is a multifaceted decision that depends on the specific requirements of the synthetic target, including the nucleophilicity of the substrate, desired reaction kinetics, and the electronic properties of the final product. While traditional reagents like tosyl chloride and mesyl chloride remain reliable and widely used, more reactive agents such as 2,4-dichlorobenzenesulfonyl chloride and nosyl chloride offer potent alternatives for less reactive substrates or when faster reaction times are desired.[1] This guide provides the foundational knowledge and practical protocols to make an informed decision in this critical step of chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for New Pyrazole-Based Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] In recent years, there has been a significant surge in the development of novel pyrazole-based compounds, particularly as anticancer agents, targeting various key cellular processes.[1][3] This guide provides an objective comparison of the performance of new pyrazole-based therapeutic agents with established alternatives, supported by experimental data and detailed methodologies for validating their mechanisms of action.
Data Presentation: Comparative Efficacy of Pyrazole-Based Agents
The following tables summarize the in vitro inhibitory activity of selected new pyrazole-based compounds against various kinases and cancer cell lines, with comparisons to standard therapeutic agents where available.
Table 1: Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Afuresertib | Akt1 | 0.08 (Ki) | - | - |
| Compound 3 (unnamed) | ALK | 2.9 | Crizotinib | - |
| Compound 6 (unnamed) | Aurora A | 160 | - | - |
| Compound 36 (unnamed) | CDK2 | 199 | - | - |
| Compound 26 (unnamed) | VEGFR-2 | 34,580 | Sorafenib | - |
| Compound 50 (unnamed) | EGFR | 90 | Erlotinib | 10,600 |
| Compound 50 (unnamed) | VEGFR-2 | 230 | Sorafenib | 1,060 |
| Compound 3i | VEGFR-2 | 8.93 | Sorafenib | 30 |
| Compound 3a | VEGFR-2 | 38.28 | Sorafenib | 30 |
| Reference | [4] | |||
| Reference | [1] | |||
| Reference | [3] | |||
| Reference | [5] |
Table 2: Cytotoxic Activity of Pyrazole-Based Compounds Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6 (unnamed) | HCT116 (Colon) | 0.39 | - | - |
| Compound 6 (unnamed) | MCF-7 (Breast) | 0.46 | - | - |
| Compound 29 (unnamed) | MCF-7 (Breast) | - | - | - |
| Compound 37 | MCF-7 (Breast) | 5.21 | - | - |
| Compound 25 | HT29 (Colon) | 3.17 - 6.77 | Axitinib | - |
| Compound 27 | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 |
| Compound 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |
| Compound 41 | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) |
| Compound 42 | HCT116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | Paclitaxel | 49.90 (24h) |
| Compound 3a | PC-3 (Prostate) | 1.22 | Doxorubicin | 0.932 |
| Compound 3i | PC-3 (Prostate) | 1.24 | Sorafenib | 1.13 |
| Reference | [4] | |||
| Reference | [1] | |||
| Reference | [3] | |||
| Reference | [6] | |||
| Reference | [5] |
Experimental Protocols: Validating Mechanism of Action
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific pyrazole compound and cell lines being investigated.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole-based compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle (DMSO) controls.[4]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
-
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
384-well plates
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Pyrazole-based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the pyrazole inhibitor at various concentrations, the kinase enzyme, and the specific substrate in the appropriate kinase buffer.[8]
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.[4]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.[8]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.[4]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[4]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Pyrazole-based compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at desired concentrations for a specified time.[7]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways targeted by pyrazole-based agents and a general experimental workflow for their validation.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a compound classified as a skin corrosive and eye-damaging substance that decomposes in contact with water.[1]
I. Essential Safety and Hazard Information
Before initiating any disposal protocol, it is crucial to be aware of the inherent hazards associated with this compound. This compound is corrosive and reacts with water, potentially releasing irritating and toxic gases such as hydrogen chloride, sulfur oxides, and nitrogen oxides.[1][2]
Key Hazards:
-
Water-Reactive: Decomposes in contact with water, which can be an exothermic reaction.[1]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including chlorine, hydrogen chloride gas, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:
II. Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of the waste. Bulk quantities must be treated as hazardous waste, while small, residual amounts can be neutralized in a controlled laboratory setting before disposal.
Bulk quantities of this compound should not be neutralized. They must be disposed of as hazardous waste.
Procedure:
-
Containerization: Ensure the chemical is in its original, tightly sealed container or a compatible, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and all associated hazards (e.g., Corrosive, Water-Reactive).
-
Segregation: This compound is a halogenated organic substance and should be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste to avoid increased disposal costs.[5]
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, regional, and national regulations.
Small amounts of uncontaminated this compound, such as residues in glassware, can be neutralized to render them less hazardous. This procedure must be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place a large beaker containing a saturated solution of sodium bicarbonate in an ice bath on a stir plate. Use at least 5-10 molar equivalents of the base relative to the estimated amount of the sulfonyl chloride. Begin vigorous stirring.[5]
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution in a dropwise manner.[5] Caution: The reaction is exothermic and will produce gas (CO2). The rate of addition must be controlled to prevent excessive foaming and temperature increase.[5]
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[5]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[5] If the solution is still acidic, add more sodium bicarbonate solution.
-
Final Disposal of Neutralized Solution: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's environmental health and safety office.[5]
III. Spill Management
In the event of a spill, immediate and appropriate action is critical.
Spill Cleanup Procedure:
-
Evacuate: Clear all non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to manage vapors.[5]
-
Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[6][7] Do not use combustible materials like sawdust.
-
Absorb: Carefully cover the spill with the absorbent material, working from the outside in.
-
Collect: Scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[5]
IV. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C10H9ClN2O2S[1] |
| Molecular Weight | 256.71 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 57 °C[4] |
| Boiling Point | 388.8 ± 30.0 °C (Predicted)[4] |
| Flash Point | 188.964 °C[4] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted)[4] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 5-fluoro-1-methyl-1H-pyrazole-4-sulfonyl chloride | C4H4ClFN2O2S | CID 115021571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. qmul.ac.uk [qmul.ac.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Immediate Safety and Hazard Information
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is crucial to wear appropriate personal protective equipment (PPE) and to be fully aware of the immediate first aid measures in case of accidental exposure. The compound also decomposes in contact with water, which necessitates careful handling and storage.[1]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314 - Causes severe skin burns and eye damage | P280 - Wear protective gloves/protective clothing/eye protection/face protection |
| Serious Eye Damage/Eye Irritation | Corrosion | Danger | H318 - Causes serious eye damage | P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection when handling this chemical.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and fumes that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact which can lead to severe burns.[1][2][3] |
| Body Protection | Chemical-resistant lab coat or apron, long pants, and closed-toe shoes | To shield the body from accidental spills and splashes.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated fume hood | To avoid inhalation of dust or vapors, which can be irritating to the respiratory tract. |
Experimental Workflow and Handling Procedures
Following a stringent, step-by-step procedure minimizes the risk of exposure and ensures the integrity of the experiment.
Caption: Step-by-step workflow for safely handling this compound.
First Aid Measures: An Immediate Response Plan
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention. |
Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For a solid spill, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[1]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal: Sulfonyl chlorides can be decomposed by slowly adding them to a stirred solution of sodium hydroxide.[4] However, all waste, including contaminated consumables and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[5] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
